Product packaging for N-methoxy-N,4-dimethylbenzamide(Cat. No.:CAS No. 122334-36-5)

N-methoxy-N,4-dimethylbenzamide

Cat. No.: B051002
CAS No.: 122334-36-5
M. Wt: 179.22 g/mol
InChI Key: JFLVXYRFUSRSCR-UHFFFAOYSA-N
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Description

N-Methoxy-N,4-dimethylbenzamide is a valuable synthetic intermediate and analytical reference standard in medicinal chemistry and chemical research. This compound, featuring a Weinreb amide moiety, is primarily recognized for its critical role in organic synthesis. The N-methoxy-N-methyl (Weinreb) group acts as a robust acylating equivalent, enabling the controlled synthesis of ketones and aldehydes from various nucleophiles, most notably organometallic reagents like Grignard or organolithium compounds, without suffering from over-addition. This specificity makes it an indispensable building block for constructing complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B051002 N-methoxy-N,4-dimethylbenzamide CAS No. 122334-36-5

Properties

IUPAC Name

N-methoxy-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVXYRFUSRSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408645
Record name N-methoxy-N,4-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122334-36-5
Record name N-methoxy-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N,4-dimethylbenzamide
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Foundational & Exploratory

N-methoxy-N,4-dimethylbenzamide: A Technical Overview for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122334-36-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methoxy-N,4-dimethylbenzamide, a member of the Weinreb amide class of compounds. Due to the limited availability of published research specifically on this molecule, this document combines available data with established principles for this class of reagents to offer a thorough technical resource.

Core Compound Data

This compound is a substituted aromatic Weinreb amide. These amides are notable for their utility in organic synthesis, particularly in the formation of ketones from organometallic reagents.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Appearance Colorless to Almost colorless clear liquid--INVALID-LINK--
Purity >95.0% (GC)--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--

Spectroscopic Data

While a complete set of spectroscopic data is not available in published literature, the following ¹³C NMR data has been reported.

Data TypeDetails
¹³C NMR Spectrum A ¹³C NMR spectrum is available on PubChem, provided by John Wiley & Sons, Inc.[1]

Proposed Synthesis Protocol

Reaction: 4-methylbenzoyl chloride + N,O-dimethylhydroxylamine hydrochloride → this compound

Materials:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add the base (e.g., pyridine or triethylamine) dropwise.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add a solution of 4-methylbenzoyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Utility: The Weinreb Ketone Synthesis

The primary utility of this compound is as a precursor in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from the reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium compounds. A key advantage of this method is that the intermediate tetrahedral adduct is stabilized by chelation of the methoxy group to the metal, preventing the over-addition that leads to tertiary alcohols, a common side product in reactions with other carboxylic acid derivatives.[2]

The general mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming a stable, chelated intermediate. This intermediate does not collapse to the ketone until acidic workup.

Biological and Pharmacological Activity

There is currently no publicly available data on the biological or pharmacological activity of this compound. Its primary known application is in the field of organic synthesis. Researchers in drug development may find its utility in the construction of more complex molecules with potential therapeutic applications.

Visualizations

Synthesis Workflow

G reagents 4-methylbenzoyl chloride + N,O-dimethylhydroxylamine HCl reaction_setup Dissolve in DCM, add base at 0 °C reagents->reaction_setup addition Add acid chloride solution reaction_setup->addition reaction Stir at room temperature addition->reaction workup Aqueous workup (NaHCO₃, H₂O, Brine) reaction->workup purification Dry, concentrate, and purify via chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

General Mechanism of Weinreb Ketone Synthesis

G cluster_0 Reaction cluster_1 Workup Weinreb Amide Chelated Intermediate Weinreb Amide->Chelated Intermediate Nucleophilic Addition Organometallic (R'-M) Organometallic (R'-M) Organometallic (R'-M)->Weinreb Amide Ketone Ketone Chelated Intermediate->Ketone Hydrolysis H₃O⁺ H₃O⁺ H₃O⁺->Chelated Intermediate

Caption: General mechanism of the Weinreb ketone synthesis.

Safety Information

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.[1]

References

physical and chemical properties of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide is a chemical compound belonging to the class of Weinreb amides. These amides, characterized by the N-methoxy-N-methylamide functional group, are notable for their utility in organic synthesis, particularly in the formation of ketones from various nucleophiles without the common side reaction of over-addition that can occur with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological significance.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--[1]
Molecular Weight 179.22 g/mol --INVALID-LINK--[1]
CAS Number 122334-36-5--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Appearance Colorless to Almost colorless clear liquid--INVALID-LINK--
Boiling Point (Predicted) 318.4 ± 21.0 °C--INVALID-LINK--
Density (Predicted) 1.070 ± 0.06 g/cm³--INVALID-LINK--
Solubility While specific quantitative data is limited, related compounds like N,N-dimethylbenzamide are slightly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. It is anticipated that this compound exhibits similar solubility characteristics.
Stability Stable under standard laboratory conditions.
Hazards Causes skin irritation and serious eye irritation.--INVALID-LINK--[1]

Synthesis and Experimental Protocols

The synthesis of this compound, a Weinreb amide, is most commonly achieved through the coupling of 4-methylbenzoic acid with N,O-dimethylhydroxylamine. This reaction typically employs a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of Weinreb amides.

Materials:

  • 4-methylbenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred suspension.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic and methyl protons and carbons. Unlike some ortho-substituted N-methoxy-N-methylbenzamides that can exhibit broad signals due to restricted rotation around the amide C-N bond (rotamers), the para-substituted this compound is expected to show sharp signals at room temperature.

  • ¹H NMR: The spectrum should feature a singlet for the aromatic methyl group protons, two distinct singlets for the N-methyl and O-methyl protons, and a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show signals for the methyl carbons, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (179.22 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for Weinreb amides involve cleavage of the N-O bond, the N-C(O) bond, and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • Key Absorptions: Expect strong absorption bands corresponding to the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This makes this compound a valuable precursor for the synthesis of various ketones.

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// Edges Start -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis [style=dashed]; Analysis -> NMR; Analysis -> MS; Analysis -> IR; } dot Caption: Workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity of this compound. While some methoxybenzamide derivatives have been investigated for various pharmacological activities, including as inhibitors of the Hedgehog signaling pathway, there are no direct studies linking this compound to this or any other specific cellular signaling pathway. The potential for biological activity exists due to its structural features, but this remains an area for future research.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the controlled synthesis of ketones. Its physical and chemical properties are well-defined, and its synthesis is achievable through standard amide coupling methodologies. While its direct biological activities have not been extensively explored, its utility in the synthesis of more complex molecules makes it a relevant compound for researchers in medicinal chemistry and drug development. Further investigation into its biological profile could reveal novel applications for this versatile molecule.

References

An In-depth Technical Guide on N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and weight of N-methoxy-N,4-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific research.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValueSource
Molecular Formula C10H13NO2PubChem[1][2]
Molecular Weight 179.22 g/mol PubChem[1][3]
CAS Number 122334-36-5PubChem[1][3]
IUPAC Name This compoundPubChem[1]

Structural and Relational Overview

The relationship between the common name, molecular formula, and molecular weight of this compound is a foundational concept in its chemical identity. The following diagram illustrates this logical connection, providing a clear visual representation of how these key identifiers are linked.

molecular_information A This compound B Molecular Formula C10H13NO2 A->B is described by C Molecular Weight 179.22 g/mol B->C results in

Caption: Logical relationship between compound name, formula, and weight.

This guide serves as a foundational reference for this compound. For further information, including experimental protocols and signaling pathways where this molecule may be involved, consulting detailed experimental studies and patents is recommended. The provided data, sourced from reputable chemical databases, ensures a high degree of accuracy for your research and development needs.

References

Navigating the Solubility Landscape of N-methoxy-N,4-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility characteristics of N-methoxy-N,4-dimethylbenzamide, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. While specific quantitative public data for this compound is limited, this guide furnishes detailed experimental protocols and predictive insights based on its structural attributes.

Introduction to this compound

This compound, a Weinreb amide derivative, is a versatile reagent in organic synthesis, valued for its role in the preparation of ketones and other complex molecules. Its physicochemical properties, particularly its solubility, are critical for its handling, reaction kinetics, and purification. This guide addresses the fundamental question of its solubility, providing a framework for its empirical determination.

Based on its structure—a substituted benzamide with both polar (amide) and non-polar (aromatic ring, methyl groups) moieties—this compound is anticipated to exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the methoxy and methyl groups on the amide nitrogen further influences its polarity and hydrogen bonding capabilities.

Predicted and Hypothetical Solubility Profile

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF), and sparingly soluble in water. To illustrate how such data would be presented, a hypothetical solubility table is provided below.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventClassificationHypothetical Solubility (g/L)
WaterPolar Protic< 0.1
MethanolPolar Protic150
EthanolPolar Protic250
IsopropanolPolar Protic180
AcetonePolar Aprotic> 500
AcetonitrilePolar Aprotic300
Dichloromethane (DCM)Non-polar> 500
TolueneNon-polar100
HexaneNon-polar< 1
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 500
N,N-Dimethylformamide (DMF)Polar Aprotic> 500

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following are standard experimental methodologies for quantifying the solubility of a solid organic compound in various solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent. The concentration of the dissolved solute is then determined by weighing the residue after evaporation of the solvent.

Apparatus and Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

  • The difference between the final and initial weight of the dish gives the mass of the dissolved solute.

  • Calculate the solubility in g/L or other desired units.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound (solid)

  • Selected solvents (must be transparent in the wavelength range of interest)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution and Calibration Standards:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Generation of Calibration Curve:

    • Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. A linear relationship should be observed (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Follow steps 1-5 of the Gravimetric Method to prepare a filtered, saturated solution.

  • Analysis of Saturated Solution:

    • Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a derivative of this compound might be investigated.

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_results Data Output start Start: Excess Solute + Solvent equilibrate Equilibration (e.g., 24h Shake-Flask) start->equilibrate settle Settling of Undissolved Solid equilibrate->settle filtration Filtration of Supernatant (e.g., 0.22 µm filter) settle->filtration gravimetric Gravimetric Analysis (Evaporation & Weighing) filtration->gravimetric Known Volume spectroscopic Spectroscopic Analysis (e.g., UV-Vis) filtration->spectroscopic Known Volume & Dilution solubility_data Solubility Data (g/L) gravimetric->solubility_data spectroscopic->solubility_data

Caption: Experimental workflow for determining the solubility of this compound.

hypothetical_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_b

Caption: Hypothetical signaling pathway where a derivative of the title compound acts as an inhibitor.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug discovery. This guide provides robust, standard methodologies for its empirical determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications. The provided workflows and hypothetical data serve as a practical framework for these investigations.

The Weinreb Amide: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, in 1981 marked a significant advancement in organic synthesis. This whitepaper provides a comprehensive technical overview of the discovery, history, and core applications of Weinreb amides. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. The document details the synthetic protocols for the preparation of Weinreb amides from various starting materials and their subsequent conversion into ketones and aldehydes, supported by quantitative data and established experimental procedures. Key reaction mechanisms and workflows are illustrated using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical principles.

Introduction: The Genesis of the Weinreb Amide

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often plagued by a persistent issue: over-addition.[1][2] The highly reactive ketone intermediate, formed after the initial nucleophilic attack, would readily react with a second equivalent of the organometallic reagent to yield a tertiary alcohol. This side reaction significantly lowered the yield of the desired ketone and complicated purification processes.

In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm of The Pennsylvania State University reported a novel and elegant solution to this problem.[3][4] They introduced the use of N-methoxy-N-methylamides as effective acylating agents that, upon reaction with Grignard reagents or organolithium species, cleanly afforded ketones in high yields.[3][4] This discovery, now famously known as the Weinreb Ketone Synthesis, revolutionized the way chemists approach the synthesis of this pivotal functional group.

The key to the success of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[1][2][5] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen, preventing its collapse and subsequent over-addition.[1] The desired ketone is then liberated upon acidic workup.

The Core Chemistry: Synthesis and Reactivity

The versatility of the Weinreb amide stems from the variety of methods available for its synthesis and its predictable reactivity with a range of nucleophiles.

Synthesis of Weinreb Amides

Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, with the most common methods starting from acid chlorides or the carboxylic acids themselves.

The original and one of the most straightforward methods for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[6]

Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the handling of moisture-sensitive acid chlorides. This transformation is typically achieved using a variety of coupling reagents.

Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
DCC/HOBtCH2Cl2, 0 °C to rtReadily available, effectiveDicyclohexylurea byproduct can be difficult to remove
EDCI/HOBtCH2Cl2 or DMF, 0 °C to rtWater-soluble carbodiimide, easier workupMore expensive than DCC
BOP ReagentCH2Cl2, Et3N, 0 °C to rtHigh yields, low racemizationByproducts can be problematic
POCl3/DIPEACH2Cl2, rtOne-pot, high yields for hindered acidsPOCl3 is corrosive and moisture-sensitive
CPI-ClCH2Cl2, rtMild, compatible with Boc-protected amino acidsReagent is not as commonly available
Reactivity of Weinreb Amides

The primary utility of Weinreb amides lies in their controlled reaction with organometallic reagents to produce ketones and their reduction to aldehydes.

The reaction of a Weinreb amide with a Grignard reagent or an organolithium reagent followed by an aqueous workup affords the corresponding ketone in high yield.

Table 2: Examples of Weinreb Ketone Synthesis with Various Organometallic Reagents

Weinreb Amide (R)Organometallic Reagent (R'-M)Product (Ketone)Yield (%)
PhenylMeMgBrAcetophenone95
n-ButylPhLi1-Phenyl-1-pentanone92
CyclohexylVinylMgBr1-Cyclohexyl-2-propen-1-one88
BenzylEtMgBr1-Phenyl-2-butanone90

Weinreb amides can be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).[1][7] The reaction proceeds through a similar chelated intermediate, which upon workup yields the aldehyde.[6]

Table 3: Reduction of Weinreb Amides to Aldehydes

Weinreb Amide (R)Reducing AgentProduct (Aldehyde)Yield (%)
PhenylLiAlH4Benzaldehyde85
n-HexylDIBAL-HHeptanal90
CinnamylLiAlH4Cinnamaldehyde82
2-NaphthylDIBAL-H2-Naphthaldehyde88

Experimental Protocols

The following are representative experimental procedures for the synthesis and reaction of Weinreb amides.

Preparation of N-methoxy-N-methylbenzamide from Benzoyl Chloride

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 g, 11.3 mmol) in dichloromethane (20 mL) at 0 °C is slowly added pyridine (2.0 mL, 24.7 mmol). The mixture is stirred for 10 minutes, after which benzoyl chloride (1.0 mL, 8.6 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then washed successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford N-methoxy-N-methylbenzamide as a colorless oil.

Preparation of N-methoxy-N-methyl-(4-phenyl)butanamide from 4-Phenylbutanoic Acid using EDCI

To a solution of 4-phenylbutanoic acid (1.64 g, 10 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol), and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol) in dichloromethane (50 mL) at 0 °C is added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (2.11 g, 11 mmol). Triethylamine (1.53 mL, 11 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The mixture is diluted with dichloromethane (50 mL) and washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired Weinreb amide.

Synthesis of Acetophenone from N-methoxy-N-methylbenzamide

A solution of N-methoxy-N-methylbenzamide (1.65 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) is cooled to 0 °C under an inert atmosphere. A 3.0 M solution of methylmagnesium bromide in diethyl ether (3.7 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M aqueous HCl (20 mL). The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to give acetophenone.

Reduction of N-methoxy-N-methylcinnamamide to Cinnamaldehyde

To a stirred suspension of lithium aluminum hydride (0.23 g, 6 mmol) in anhydrous THF (20 mL) at 0 °C is added a solution of N-methoxy-N-methylcinnamamide (1.91 g, 10 mmol) in THF (10 mL) dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is carefully quenched by the sequential addition of water (0.23 mL), 15% aqueous NaOH (0.23 mL), and water (0.69 mL). The resulting white precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield cinnamaldehyde.

Conclusion

The discovery of the Weinreb amide has had a profound and lasting impact on the field of organic synthesis. Its ability to overcome the persistent problem of over-addition in the synthesis of ketones from carboxylic acid derivatives has made it an indispensable tool for chemists in academia and industry. The mild reaction conditions, high yields, and broad functional group tolerance of the Weinreb ketone synthesis have led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. The subsequent development of methods for the synthesis of Weinreb amides from a variety of starting materials and their reliable reduction to aldehydes have further expanded the utility of this remarkable functional group. The principles established by Weinreb and Nahm continue to influence the design of new synthetic methodologies, solidifying the legacy of the Weinreb amide as a cornerstone of modern organic chemistry.

References

The Strategic Role of N-methoxy-N,4-dimethylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methoxy-N,4-dimethylbenzamide, a prominent member of the Weinreb amide family, has established itself as a versatile and indispensable reagent in contemporary organic synthesis. Its unique reactivity profile, characterized by the controlled formation of ketones and aldehydes from a range of nucleophiles, has positioned it as a cornerstone in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and pharmaceutical drug development. This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and diverse applications of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its practical implementation in the laboratory.

Core Principles and Mechanistic Insights

The efficacy of this compound in acylation reactions stems from its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms of the amide. Unlike the tetrahedral intermediates formed from esters or acid chlorides, this chelated species is resistant to collapse and subsequent over-addition of the nucleophile. Consequently, the reaction arrests at the ketone stage, which is liberated upon aqueous workup. This controlled reactivity circumvents the common issue of tertiary alcohol formation, a frequent byproduct in reactions with more reactive acylating agents.

The reduction of this compound with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), similarly proceeds through a stable chelated intermediate, which upon workup yields the corresponding aldehyde. This offers a reliable method for the synthesis of aldehydes, which are often sensitive to over-reduction.

Synthesis of this compound

This compound is readily prepared from commercially available starting materials. The most common and efficient method involves the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add pyridine (2.2 equivalents).

  • After stirring for 10 minutes, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to afford this compound as a colorless to pale yellow oil.

Applications in Ketone Synthesis

The primary and most widely recognized application of this compound is in the synthesis of ketones. Its reaction with a diverse array of organometallic reagents provides a reliable and high-yielding route to various ketone structures.

Quantitative Data for Ketone Synthesis
Organometallic Reagent (R-M)Product KetoneReaction ConditionsYield (%)
Phenylmagnesium bromide1-(4-methylphenyl)phenylethanoneTHF, 0 °C to rt, 2 h92
n-Butyllithium1-(4-methylphenyl)pentan-1-oneTHF, -78 °C to 0 °C, 1 h88
Ethylmagnesium iodide1-(4-methylphenyl)propan-1-oneEt₂O, 0 °C to rt, 3 h95
Vinylmagnesium bromide1-(4-methylphenyl)prop-2-en-1-oneTHF, -40 °C to 0 °C, 2 h85
Allylmagnesium chloride1-(4-methylphenyl)but-3-en-1-oneTHF, 0 °C, 1.5 h89
Experimental Protocol: Synthesis of 1-(4-methylphenyl)phenylethanone

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 equivalents) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield 1-(4-methylphenyl)phenylethanone.

Spectroscopic Data

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 3.55 (s, 3H), 3.30 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 141.0, 133.0, 129.0, 128.5, 61.5, 34.0, 21.5.

  • IR (thin film, cm⁻¹): 2935, 1660 (C=O), 1610, 1450, 1380, 1180, 1000, 820.

Logical Workflow for Weinreb Ketone Synthesis

The following diagram illustrates the logical workflow for the synthesis of a ketone using this compound.

Weinreb_Ketone_Synthesis Start Starting Materials: 4-Methylbenzoyl Chloride N,O-Dimethylhydroxylamine HCl Amide_Formation Amide Formation (Base, Solvent) Start->Amide_Formation Weinreb_Amide This compound Amide_Formation->Weinreb_Amide Ketone_Synthesis Ketone Synthesis (Anhydrous Solvent, Low Temp.) Weinreb_Amide->Ketone_Synthesis Organometallic Organometallic Reagent (e.g., R-MgBr or R-Li) Organometallic->Ketone_Synthesis Intermediate Stable Tetrahedral Intermediate Ketone_Synthesis->Intermediate Workup Aqueous Workup (e.g., aq. NH4Cl) Intermediate->Workup Ketone_Product Ketone Product (R-CO-Ar) Workup->Ketone_Product Purification Purification (Chromatography) Ketone_Product->Purification Final_Product Pure Ketone Purification->Final_Product

Caption: Workflow of Weinreb Ketone Synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the reaction mechanism for the formation of a ketone from this compound and a Grignard reagent.

Weinreb_Mechanism Reactants This compound + R-MgX Reactants:e->Reactants:w Tetrahedral_Intermediate Tetrahedral Intermediate (Chelated) Reactants->Tetrahedral_Intermediate 1. p1 Nucleophilic_Attack Nucleophilic Attack Workup Aqueous Workup (H₃O⁺) Tetrahedral_Intermediate->Workup Products Ketone + MeO-NH-Me + MgX₂ Tetrahedral_Intermediate->Products 2. Workup->Products p2

Caption: Mechanism of Weinreb Ketone Synthesis.

Conclusion

This compound serves as a powerful and reliable tool in the arsenal of synthetic organic chemists. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes makes it a preferred reagent for the construction of complex molecules. The principles of chelation-stabilized intermediates that govern its reactivity are a testament to the subtleties of modern synthetic strategy. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile Weinreb amide in their own endeavors.

mechanism of action of N-methoxy-N,4-dimethylbenzamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of N-methoxy-N,4-dimethylbenzamide in Reactions

Introduction

This compound is a specialized chemical compound belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides.[1][2] Its primary role in synthetic organic chemistry is to serve as a stable and versatile precursor for the synthesis of ketones and aldehydes.[3] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, which often undergo multiple additions with organometallic reagents to yield tertiary alcohols, this compound allows for controlled, single addition, thereby isolating the ketone as the major product.[4][5] This unique reactivity stems from the formation of a stable chelated intermediate, making it an invaluable tool for researchers and professionals in chemical synthesis and drug development.[2]

Core Mechanism of Action: The Weinreb-Nahm Ketone Synthesis

The hallmark of this compound's reactivity is its participation in the Weinreb-Nahm ketone synthesis. This reaction involves the treatment of the Weinreb amide with an organometallic reagent, such as an organolithium or Grignard reagent.[2][3]

The mechanism proceeds via two key stages:

  • Nucleophilic Addition: The organometallic reagent (R'-M) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Stabilization via Chelation: The resulting tetrahedral intermediate is stabilized through chelation. The lone pair of electrons on the N-methoxy oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺) that was delivered with the nucleophilic R' group. This forms a stable five-membered ring structure.[2][4] This chelated intermediate is remarkably stable at low temperatures and does not readily collapse to eliminate the methoxide group.

  • Hydrolytic Workup: Upon aqueous workup (e.g., with dilute acid), the stable intermediate is hydrolyzed. The metal cation is removed, the intermediate collapses, and the N-methoxy-N-methylamine group is eliminated, yielding the final ketone product.

The stability of the chelated intermediate is the critical feature that prevents the common "over-addition" problem, thus ensuring the reaction stops cleanly at the ketone stage.[3]

Caption: General mechanism for the Weinreb-Nahm ketone synthesis.

Synthesis of this compound

This compound is typically prepared by reacting an activated derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4] The base, commonly pyridine or triethylamine, neutralizes the HCl generated during the reaction.

Synthesis_Workflow Synthesis of this compound start Start Materials reactant1 4-Methylbenzoyl Chloride CH₃-Ar-COCl start->reactant1 reactant2 N,O-Dimethylhydroxylamine HCl Me(MeO)NH·HCl start->reactant2 base Base (e.g., Pyridine) start->base process Reaction reactant1->process reactant2->process base->process conditions Inert Solvent (e.g., CH₂Cl₂) 0°C to Room Temp. process->conditions product Product This compound process->product Yields Product byproduct Byproduct Pyridinium Hydrochloride process->byproduct Forms Byproduct

References

Spectral Data Analysis of N-methoxy-N,4-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-methoxy-N,4-dimethylbenzamide, a compound of interest in chemical synthesis and drug discovery. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For para-substituted N-methoxy-N-methylbenzamides, such as the target compound, the N-methoxy and N-methyl groups are expected to appear as sharp singlets due to the free rotation around the amide bond at room temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Doublet2HAromatic Protons (ortho to carbonyl)
~7.1-7.2Doublet2HAromatic Protons (meta to carbonyl)
~3.5Singlet3HN-CH₃
~3.3Singlet3HO-CH₃
~2.4Singlet3HAr-CH₃

Note: The chemical shifts for the aromatic protons are estimations based on typical values for para-substituted benzene rings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The following data is based on the closely related compound, N,N-dimethyl-4-methoxybenzamide, and is expected to be a very close approximation for this compound.

Table 2: Estimated ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~171C=O (Amide Carbonyl)
~142Aromatic C-CH₃
~131Aromatic C-H (ortho to carbonyl)
~129Aromatic C-H (meta to carbonyl)
~128Aromatic C-C=O
~61O-CH₃
~38N-CH₃
~21Ar-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and C-O bonds. The data presented below is based on the analysis of the related compound 4-methoxybenzamide and general knowledge of benzamide spectra.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch (CH₃)
~1630-1680StrongC=O Stretch (Amide I)
~1500-1600Medium-StrongAromatic C=C Stretch
~1240-1260StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1020-1040MediumSymmetric C-O-C Stretch (Aryl Ether)
~800-850Strongp-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of this compound is 179.0946 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺180.10192
[M+Na]⁺202.08386
[M-H]⁻178.08736
[M+NH₄]⁺197.12846
[M+K]⁺218.05780
[M]⁺179.09409

A plausible fragmentation pattern would involve the initial formation of the molecular ion (m/z = 179). Key fragmentation pathways would likely involve cleavage of the N-O bond, the N-C(O) bond, and loss of the methyl groups. A significant fragment would be the 4-methylbenzoyl cation at m/z = 119.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a potential fragmentation pathway in mass spectrometry.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation_Pathway Molecule This compound (M) MolecularIon Molecular Ion [C₁₀H₁₃NO₂]⁺˙ m/z = 179 Molecule->MolecularIon Ionization Fragment1 4-Methylbenzoyl Cation [C₈H₇O]⁺ m/z = 119 MolecularIon->Fragment1 - •N(CH₃)OCH₃ Fragment2 Loss of OCH₃ [C₉H₁₀NO]⁺ m/z = 148 MolecularIon->Fragment2 - •OCH₃ Fragment3 Tolyl Cation [C₇H₇]⁺ m/z = 91 Fragment1->Fragment3 - CO

Plausible mass fragmentation pathway for this compound.

References

Methodological & Application

Application Note: Synthesis of N-methoxy-N,4-dimethylbenzamide from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their reaction with organometallic reagents cleanly affords the corresponding carbonyl compounds due to the formation of a stable tetrahedral intermediate that prevents over-addition, a common issue with other carboxylic acid derivatives. This application note provides a detailed protocol for the synthesis of N-methoxy-N,4-dimethylbenzamide from p-toluic acid, a valuable building block in medicinal chemistry and drug development. The described two-step procedure involves the conversion of p-toluic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of p-toluoyl chloride: p-Toluic acid is reacted with an activating agent, such as oxalyl chloride, to form the more reactive acid chloride intermediate.

  • Formation of this compound: The p-toluoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final Weinreb amide.

Experimental Protocols

Step 1: Synthesis of p-toluoyl chloride

This protocol is adapted from standard procedures for the formation of acid chlorides from carboxylic acids.[1][2]

Materials:

  • p-Toluic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend p-toluic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this stirred suspension, add oxalyl chloride (1.2 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO2 and CO) will be observed. Ensure proper ventilation in a fume hood.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride, typically a yellowish oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the formation of a Weinreb amide from an acid chloride.[1][3]

Materials:

  • Crude p-toluoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the crude p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the cooled solution.

  • Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

Compound Molecular Weight ( g/mol ) Equivalents Amount Yield (%) Physical State Spectroscopic Data
p-Toluic Acid136.151.0(User defined)-White solid-
Oxalyl Chloride126.931.2(Calculated)-Colorless liquid-
N,O-Dimethylhydroxylamine HCl97.541.1(Calculated)-White solid-
Triethylamine101.192.2(Calculated)-Colorless liquid-
This compound179.22-(Theoretical)Typically >80%Colorless oil or white solid¹H NMR (CDCl₃, δ) : 7.4-7.2 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃). ¹³C NMR (CDCl₃, δ) : 170.8, 141.5, 133.0, 128.9, 128.5, 61.2, 33.8, 21.4. MS (ESI) : m/z 180.1 [M+H]⁺.

Mandatory Visualization

SynthesisWorkflow pToluicAcid p-Toluic Acid p1 pToluicAcid->p1 AcidChloride p-Toluoyl Chloride p2 AcidChloride->p2 WeinrebAmide N-methoxy-N,4- dimethylbenzamide p1->AcidChloride 1. Oxalyl Chloride, DMF 2. DCM, rt p2->WeinrebAmide 1. Me(MeO)NH.HCl, Et3N 2. DCM, 0°C to rt SignalingPathways cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product pToluicAcid p-Toluic Acid C₈H₈O₂ AcidChloride p-Toluoyl Chloride C₈H₇ClO pToluicAcid->AcidChloride Activation WeinrebAmide This compound C₁₀H₁₃NO₂ AcidChloride->WeinrebAmide Amidation

References

Application Notes and Protocols for the Synthesis of Ketones using N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide, a specific derivative of a Weinreb amide, is a highly valuable reagent in modern organic synthesis, particularly for the preparation of ketones. The Weinreb ketone synthesis, a reaction of an N-methoxy-N-methylamide with an organometallic reagent, offers a significant advantage over traditional methods by preventing the common issue of over-addition to form tertiary alcohols.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate which only collapses to the ketone upon acidic workup.[2] This methodology is renowned for its high yields, broad functional group tolerance, and mild reaction conditions, making it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of various ketones, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its conversion to representative ketones.

Table 1: Synthesis of this compound

Starting MaterialCoupling Reagent/MethodSolventBaseReaction TimeTemperature (°C)Yield (%)
4-Methylbenzoyl chlorideN,O-Dimethylhydroxylamine HClDichloromethane/WaterNaOH1-2 hours070-75
4-Methylbenzoic acidN,N'-Diisopropylcarbodiimide (DIC)Dichloromethane-12-16 hours0 to RT>85

Table 2: Synthesis of Ketones from this compound

Organometallic ReagentProductSolventReaction TimeTemperature (°C)Yield (%)
Methylmagnesium bromide4-MethylacetophenoneTetrahydrofuranNot specifiedNot specifiedHigh
Phenylmagnesium bromide4-MethylbenzophenoneTetrahydrofuranNot specifiedNot specifiedHigh
n-Butyllithium1-(p-tolyl)pentan-1-oneTetrahydrofuranNot specified-78 to RTHigh
Phenyllithium4-MethylbenzophenoneTetrahydrofuranNot specified-78 to RTHigh

Note: "High" yield indicates that the reaction is reported to be efficient, though specific percentages were not available in the reviewed literature. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride (Schotten-Baumann Conditions)

This protocol describes a scalable method for preparing the Weinreb amide.

Materials:

  • 4-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in water and cool the solution to 0°C in an ice bath.

  • Add a solution of 4-methylbenzoyl chloride in dichloromethane to the flask.

  • Slowly add a solution of sodium hydroxide (2 equivalents) to the biphasic mixture with vigorous stirring.

  • Continue stirring at 0°C for 1-2 hours.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of 4-Methylacetophenone using this compound and Methylmagnesium Bromide

This protocol outlines the general procedure for the Weinreb ketone synthesis.

Materials:

  • This compound

  • Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (typically 1.1-1.2 equivalents) dropwise from a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude 4-methylacetophenone by silica gel chromatography or distillation.

Visualizations

Reaction Mechanism

Weinreb_Ketone_Synthesis Weinreb Ketone Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products weinreb This compound intermediate Stable Chelated Intermediate weinreb->intermediate Nucleophilic Addition organometallic Organometallic Reagent (R'-M) organometallic->intermediate ketone Ketone intermediate->ketone Acidic Workup (H3O+) side_product Side Product intermediate->side_product Acidic Workup (H3O+)

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Ketone Synthesis start Start dissolve Dissolve Weinreb Amide in Anhydrous THF start->dissolve cool_0C Cool to 0°C dissolve->cool_0C add_reagent Add Organometallic Reagent Dropwise cool_0C->add_reagent warm_rt Warm to Room Temperature & Stir add_reagent->warm_rt quench Quench with Saturated NH4Cl (aq) warm_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: A typical experimental workflow for ketone synthesis.

References

Application Notes and Protocols for the Synthesis of Fingolimod Utilizing N-methoxy-N,4-dimethylbenzamide as a Potential Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod (FTY720) is an immunomodulating drug primarily used to treat multiple sclerosis. Its synthesis has been approached through various routes, typically involving the construction of the 2-amino-2-phenethyl-1,3-propanediol core structure. While N-methoxy-N,4-dimethylbenzamide is not a commonly cited intermediate in the mainstream synthesis of Fingolimod, its chemical nature as a Weinreb amide allows for its potential inclusion in a novel, albeit hypothetical, synthetic pathway. Weinreb amides are valuable intermediates in organic synthesis as they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2]

This document outlines a potential, multi-step synthetic route to Fingolimod, initiating from 4-methylbenzoic acid and proceeding through the key intermediate this compound. Each step is detailed with a comprehensive experimental protocol derived from established chemical transformations analogous to those required in this proposed pathway.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that connects the Weinreb amide to a known precursor of Fingolimod. The overall workflow is designed to first synthesize the key ketone intermediate, 1-(p-tolyl)octan-1-one, which is then elaborated to Fingolimod through a series of transformations.

Fingolimod_Synthesis A 4-Methylbenzoic Acid B 4-Methylbenzoyl Chloride A->B SOCl₂, DMF (cat.) C This compound B->C Me(MeO)NH·HCl, Base D 1-(p-tolyl)octan-1-one C->D HeptylMgBr, THF E 2-(4-octylphenyl)acetic acid D->E 1. S₈, Morpholine 2. H₂SO₄, H₂O F 2-(4-octylphenyl)ethanol E->F LiAlH₄ or BH₃·THF G 1-(2-Bromoethyl)-4-octylbenzene F->G PBr₃ H Diethyl 2-acetamido-2-(4-octylphenethyl)malonate G->H Diethyl acetamidomalonate, NaOEt, EtOH I Fingolimod H->I 1. LiOH (hydrolysis) 2. Heat (decarboxylation) 3. LiAlH₄ (reduction)

Caption: Proposed synthetic pathway for Fingolimod from 4-methylbenzoic acid.

Experimental Protocols

Part A: Synthesis of this compound

This section details the preparation of the title Weinreb amide from commercially available 4-methylbenzoic acid.

Step 1: Synthesis of 4-Methylbenzoyl Chloride

This protocol outlines the conversion of 4-methylbenzoic acid to its corresponding acyl chloride.

  • Materials: 4-methylbenzoic acid (p-toluic acid), Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methylbenzoic acid (1.0 eq).

    • Add anhydrous DCM to dissolve the acid.

    • Add a catalytic amount (a few drops) of DMF.

    • Slowly add an excess of thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine.[1]

  • Materials: 4-Methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Pyridine or Triethylamine, Anhydrous dichloromethane (DCM).

  • Procedure:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a base such as pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.

    • To this mixture, add a solution of crude 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be purified by column chromatography on silica gel if necessary.

Part B: Synthesis of Fingolimod Precursors

Step 3: Weinreb Ketone Synthesis of 1-(p-tolyl)octan-1-one

This step utilizes the Weinreb amide to form a key ketone intermediate.[2][3]

  • Materials: this compound, 1-Bromoheptane, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of 1-bromoheptane (1.2 eq) in anhydrous THF or diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Weinreb Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C.

    • Slowly add the prepared heptylmagnesium bromide Grignard reagent to the Weinreb amide solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(p-tolyl)octan-1-one.

Step 4 & 5: Conversion of 1-(p-tolyl)octan-1-one to 2-(4-octylphenyl)ethanol

This two-step sequence first rearranges and then reduces the ketone to a known Fingolimod precursor.

  • Procedure (Willgerodt-Kindler followed by Reduction):

    • A mixture of 1-(p-tolyl)octan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (2.0 eq) is heated at reflux for several hours.

    • The resulting thiomorpholide is then hydrolyzed by heating with a mixture of acetic acid, sulfuric acid, and water to yield 2-(4-octylphenyl)acetic acid.

    • The crude 2-(4-octylphenyl)acetic acid is dissolved in anhydrous THF and reduced to 2-(4-octylphenyl)ethanol using a reducing agent such as LiAlH₄ or BH₃·THF.

Part C: Final Synthesis of Fingolimod

This part of the synthesis follows a well-established route from 2-(4-octylphenyl)ethanol.[4]

Step 6: Synthesis of 1-(2-Bromoethyl)-4-octylbenzene

  • Materials: 2-(4-octylphenyl)ethanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.

  • Procedure:

    • Dissolve 2-(4-octylphenyl)ethanol (1.0 eq) in anhydrous diethyl ether and cool to 0°C.

    • Slowly add PBr₃ (0.4 eq) dropwise.[5]

    • Allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Carefully pour the reaction mixture over ice water and extract with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to obtain crude 1-(2-bromoethyl)-4-octylbenzene, which can be used directly in the next step.

Step 7: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

  • Materials: 1-(2-Bromoethyl)-4-octylbenzene, Diethyl acetamidomalonate, Sodium ethoxide, Absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol.

    • To this solution, add diethyl acetamidomalonate (1.1 eq) and stir until dissolved.

    • Add 1-(2-bromoethyl)-4-octylbenzene (1.0 eq) and heat the mixture at reflux for 12-16 hours.

    • Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Step 8: Synthesis of Fingolimod

This final step involves hydrolysis, decarboxylation, and reduction.

  • Materials: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate, Lithium hydroxide (LiOH), Lithium aluminum hydride (LiAlH₄), THF, Water, Ethanol.

  • Procedure:

    • Hydrolysis & Decarboxylation: Dissolve the malonate intermediate (1.0 eq) in a mixture of ethanol and water. Add LiOH (3-4 eq) and heat at reflux until the hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with HCl. The intermediate diacid will decarboxylate upon further heating.

    • Reduction: The resulting 2-acetamido-2-(4-octylphenethyl)acetic acid is then reduced. A more direct and common final step from the malonate intermediate involves a one-pot reduction of both the esters and the amide using a strong reducing agent like LiAlH₄.

    • Alternative Final Step (from malonate): To a solution of LiAlH₄ (excess) in anhydrous THF, add a solution of the diethyl malonate intermediate dropwise at 0°C. Then, heat the mixture to reflux for several hours.

    • Cool the reaction and carefully quench with water, followed by 15% NaOH solution, and then water again (Fieser workup).

    • Filter the resulting salts and concentrate the filtrate.

    • The crude Fingolimod can be purified by forming the hydrochloride salt and recrystallizing.

Quantitative Data Summary

The following table summarizes typical yields for the types of reactions described in the proposed synthesis. Note that these are literature values for analogous reactions and actual yields may vary.

StepReaction TypeStarting MaterialProductTypical Yield (%)
1Acyl Chloride FormationCarboxylic AcidAcyl Chloride>95 (crude)
2Weinreb Amide SynthesisAcyl ChlorideWeinreb Amide80-95
3Weinreb Ketone SynthesisWeinreb AmideKetone70-90
6Alcohol to Bromide ConversionPrimary AlcoholAlkyl Bromide80-90
7Malonic Ester AlkylationAlkyl HalideAlkylated Malonate60-80
8Ester/Amide Reduction (LiAlH₄)Malonate EsterAmino Diol70-85

Workflow Diagrams

Weinreb_Ketone_Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_weinreb Weinreb Reaction cluster_workup Workup and Purification G1 Mg turnings + 1-bromoheptane in THF under N₂ G2 Initiate reaction (I₂ crystal) G1->G2 G3 Stir at RT for 1-2h G2->G3 W3 Add Grignard reagent dropwise G3->W3 HeptylMgBr W1 Dissolve Weinreb Amide in THF W2 Cool to 0°C W1->W2 W2->W3 W4 Warm to RT, stir 2-3h W3->W4 P1 Quench with aq. NH₄Cl W4->P1 P2 Extract with Ethyl Acetate P1->P2 P3 Wash, Dry, Concentrate P2->P3 P4 Purify via Chromatography P3->P4

Caption: Experimental workflow for the Weinreb ketone synthesis step.

Fingolimod_Final_Steps_Workflow Start Diethyl 2-acetamido-2- (4-octylphenethyl)malonate Reduction Add to LiAlH₄ in THF at 0°C Start->Reduction Reflux Heat to reflux for 4-6h Reduction->Reflux Quench Cool to 0°C Quench (H₂O, NaOH, H₂O) Reflux->Quench Isolate Filter solids Concentrate filtrate Quench->Isolate Purify Form HCl salt Recrystallize Isolate->Purify End Pure Fingolimod HCl Purify->End

Caption: Workflow for the final reduction and purification of Fingolimod.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility lies in its ability to react with organometallic reagents in a controlled manner to form ketones, avoiding the over-addition that can occur with other acylating agents. This document provides detailed protocols for the industrial-scale synthesis, purification, and quality control of this compound.

Synthesis Pathway

The recommended industrial-scale synthesis of this compound proceeds via the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and utilizes readily available starting materials.

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

This protocol details the synthesis of this compound from 4-methylbenzoyl chloride.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Addition funnel

  • Receiving vessels

  • Vacuum pump

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection.

Reagents:

  • 4-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )MolesQuantity
4-Methylbenzoyl chloride154.5932.35.0 kg
N,O-Dimethylhydroxylamine HCl97.5435.53.46 kg
Triethylamine101.1967.86.86 kg (9.45 L)
Dichloromethane (DCM)84.93-50 L

Procedure:

  • Reaction Setup: In a clean and dry 100 L reactor, add N,O-dimethylhydroxylamine hydrochloride (3.46 kg, 35.5 mol) and dichloromethane (30 L).

  • Cooling: Cool the suspension to 0-5 °C with constant stirring.

  • Base Addition: Slowly add triethylamine (6.86 kg, 67.8 mol) to the suspension via an addition funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: In a separate vessel, dissolve 4-methylbenzoyl chloride (5.0 kg, 32.3 mol) in dichloromethane (20 L). Add this solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Carefully quench the reaction by slowly adding 20 L of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 L), saturated sodium bicarbonate solution (2 x 15 L), and brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 2: Purification

The crude product can be purified by vacuum distillation.

Equipment:

  • Vacuum distillation apparatus with a short path distillation head

  • Heating mantle

  • Chilled water condenser

Procedure:

  • Set up the vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure. The expected boiling point is around 130-135 °C at 10 mmHg.

Quality Control

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 2: Quality Control Parameters

TestMethodSpecification
AppearanceVisualColorless to pale yellow liquid
Purity (HPLC)See below≥ 98.0%
Purity (GC)See below≥ 98.0%
Identity (NMR)¹H NMRConforms to structure
HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

GC Method
  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 250 °C

  • Detector: FID

Safety and Handling

Hazard Summary: this compound is classified as a skin and eye irritant.[1][2]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[1]

  • Ensure adequate ventilation. Use in a well-ventilated area or with local exhaust ventilation.[1]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

Process Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control reagents Raw Materials: - 4-Methylbenzoyl chloride - N,O-Dimethylhydroxylamine HCl - Triethylamine - Dichloromethane reactor 100 L Reactor (0-5 °C) reagents->reactor Charge reaction Amidation Reaction (Room Temperature) reactor->reaction Warm and Stir quench Quench with Water reaction->quench separation Separatory Funnel (Phase Separation) quench->separation wash Aqueous Washes (HCl, NaHCO3, Brine) separation->wash dry Dry over Na2SO4 wash->dry concentrate Rotary Evaporator (Solvent Removal) dry->concentrate Crude Product distillation Vacuum Distillation concentrate->distillation qc_analysis Final Product Analysis - HPLC - GC - NMR distillation->qc_analysis Pure Product final_product This compound (≥ 98.0% Purity) qc_analysis->final_product Release

Caption: Manufacturing workflow for this compound.

References

Application Notes and Protocols for N-methoxy-N,4-dimethylbenzamide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-methoxy-N,4-dimethylbenzamide as a key intermediate in pharmaceutical manufacturing. This document details its chemical properties, applications, and includes a specific protocol for its use in the synthesis of ketones, a common structural motif in many active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as a Weinreb amide, is a highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structural feature, the N-methoxy-N-methylamide group, allows for the controlled and high-yield synthesis of ketones from organometallic reagents such as Grignard or organolithium reagents. This controlled reactivity prevents the common problem of over-addition to form tertiary alcohols, which is a frequent side reaction with other acylating agents like esters or acid chlorides. The ability to form ketones with high precision makes this compound a crucial building block for the construction of complex molecular architectures found in a wide range of pharmaceuticals.[1]

Chemical Properties and Data

PropertyValueReference
Chemical Name This compound[2]
CAS Number 122334-36-5[2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless to almost colorless clear liquid
Purity ≥95%[2]
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., THF, DCM, diethyl ether)

Applications in Pharmaceutical Manufacturing

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the formation of carbon-carbon bonds to produce ketones, which are precursors to a wide array of more complex, biologically active molecules. While specific drug synthesis pathways are often proprietary, the utility of related benzamide structures in the development of anticancer, antiviral, and neurological drugs highlights the importance of this class of compounds. For instance, the benzamide moiety is a key feature in a number of kinase inhibitors and other targeted therapies. The 4-methyl group on the benzene ring can also be a site for further functionalization to modulate the pharmacological properties of the final API.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a ketone, a fundamental transformation in pharmaceutical synthesis.

Protocol 1: Synthesis of this compound from 4-methylbenzoyl chloride

This protocol outlines a standard procedure for the preparation of the Weinreb amide from the corresponding acid chloride.

Materials:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 4-methylbenzoyl chloride dropwise to the cooled suspension of the hydroxylamine salt over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Protocol 2: Synthesis of a Ketone via Reaction with a Grignard Reagent

This protocol details the reaction of this compound with an organomagnesium halide (Grignard reagent) to form a ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of 1M HCl or saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography on silica gel or recrystallization to obtain the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a ketone from this compound.

Grignard ReagentProduct KetoneSolventReaction TimeTypical YieldPurity
Phenylmagnesium bromide4-MethylbenzophenoneTHF1-2 h85-95%>98%
Ethylmagnesium bromide1-(p-tolyl)propan-1-oneTHF1-2 h80-90%>97%
Isopropylmagnesium chloride2-Methyl-1-(p-tolyl)propan-1-oneTHF2-3 h75-85%>97%

Visualizations

Experimental Workflow for Ketone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound in anhydrous THF cool_reagents Cool solution to 0 °C reagents->cool_reagents add_grignard Add Grignard reagent dropwise cool_reagents->add_grignard Start Reaction stir_reaction Stir at 0 °C for 1-2 hours add_grignard->stir_reaction quench Quench with 1M HCl stir_reaction->quench Reaction Complete extract Extract with Et₂O or EtOAc quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the synthesis of a ketone from this compound.

General Mechanism of Weinreb Ketone Synthesis

G weinreb This compound intermediate Stable Tetrahedral Intermediate (Chelated) weinreb->intermediate Nucleophilic Addition grignard R'-MgX (Grignard Reagent) grignard->intermediate workup Aqueous Workup (H₃O⁺) intermediate->workup Hydrolysis ketone Ketone Product workup->ketone

Caption: Simplified mechanism of the Weinreb ketone synthesis.

Conclusion

This compound is a versatile and reliable reagent for the synthesis of ketones in pharmaceutical manufacturing. Its ability to undergo controlled acylation reactions with organometallic reagents without the formation of over-addition byproducts makes it a superior choice over traditional acylating agents. The straightforward and high-yielding protocols associated with its use contribute to efficient and cost-effective synthetic routes for the production of complex pharmaceutical intermediates and final APIs. The methodologies and data presented in these application notes provide a solid foundation for researchers and drug development professionals to incorporate this valuable tool into their synthetic strategies.

References

Application Notes and Protocols for the Purification of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N-methoxy-N,4-dimethylbenzamide, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, complete with experimental procedures and expected outcomes.

Introduction

This compound is a Weinreb amide that serves as a versatile building block in organic synthesis, particularly for the preparation of ketones. The purity of this reagent is critical for the success of subsequent reactions, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. The most common and effective techniques for the purification of this compound are recrystallization and silica gel column chromatography.

Purification Techniques

Two primary methods are recommended for the purification of this compound:

  • Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from a mixture of impurities, even those with similar polarities. It is particularly useful when recrystallization does not yield a product of sufficient purity or when dealing with oily products.

Recrystallization

Recrystallization is an effective method for purifying this compound if the crude material is solid. The key to a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For benzamide derivatives, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) often provides good results.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane, toluene) to identify a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow A Crude N-methoxy-N,4- dimethylbenzamide B Dissolve in minimum hot solvent A->B C Hot Filtration (if necessary) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for purifying this compound, especially when dealing with complex mixtures or oily products. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (silica gel) as they are moved through the column by a mobile phase (eluent).

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane). The ratio of ethyl acetate to hexane will depend on the polarity of the impurities. A typical starting point is a 1:4 mixture of ethyl acetate/hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography

Column_Chromatography_Workflow A Crude N-methoxy-N,4- dimethylbenzamide C Load Sample onto Column A->C B Prepare Silica Gel Slurry & Pack Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify pure fractions H Purified Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Data Presentation

The effectiveness of the purification process is typically assessed by determining the purity of the final product and the overall yield of the purification step. The following tables provide a template for recording and comparing quantitative data from the purification of this compound.

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Purity (Initial) 85-95%85-95%
Purity (Final) >98%>99%
Yield 70-90%60-85%
Scale Milligrams to KilogramsMilligrams to Grams
Time 2-4 hours4-8 hours
Solvent Usage ModerateHigh

Table 2: Characterization Data of Purified this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][2]
Appearance Colorless to pale yellow solid/oil
Purity (by HPLC/GC) >99%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry (m/z) [M+H]⁺ expected: 180.1025, found: 180.1021

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the specific impurities present, the scale of the purification, and the desired final purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively purify this important synthetic intermediate.

References

Application Notes and Protocols for the Use of N-methoxy-N,4-dimethylbenzamide in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide, a specialized Weinreb amide, is a versatile reagent in modern organic synthesis, prized for its ability to facilitate the formation of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3][4] This attribute makes this compound a valuable building block in the synthesis of a wide array of specialty chemicals, including pharmaceutical intermediates and complex molecular architectures. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a specialty ketone, 4'-methylacetophenone, via a Grignard reaction.

Chemical Properties and Data

A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference.

PropertyThis compound4-methylbenzoyl chlorideN,O-dimethylhydroxylamine hydrochlorideMethylmagnesium bromide (3.0 M in Diethyl Ether)4'-methylacetophenone
CAS Number 122334-36-5[5]874-60-2[6]6638-79-575-23-0122-00-9
Molecular Formula C₁₀H₁₃NO₂[5]C₈H₇ClO[6]C₂H₈ClNOCH₃BrMgC₉H₁₀O
Molecular Weight 179.22 g/mol [5]154.59 g/mol [6]97.54 g/mol 119.24 g/mol 134.18 g/mol
Appearance Colorless to pale yellow liquid or solidColorless to pale yellow liquid[6]White crystalline solidColorless to light gray solutionColorless to pale yellow liquid
Boiling Point Not readily available226 °C[6]Not applicable34.6 °C (diethyl ether)226 °C
Melting Point Not readily available-4 to -2 °C[6]114-117 °CNot applicable-23 °C
Density Not readily available1.169 g/mL at 25 °C[6]Not readily available~0.8 g/mL1.005 g/mL at 20 °C
Purity Typically >95%Typically >98%Typically >98%3.0 M solutionTypically >98%

Experimental Protocols

Part A: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This is a standard procedure for the formation of Weinreb amides.[4]

Materials:

  • 4-methylbenzoyl chloride (1.0 equivalent)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents)

  • Pyridine (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 5% HCl (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 80-90%

Characterization Data (NMR): The 1H NMR spectrum of this compound in CDCl₃ is expected to show sharp singlets for the N-methoxy and N-methyl protons.

Part B: Synthesis of 4'-methylacetophenone via Weinreb Ketone Synthesis

This protocol describes the reaction of this compound with methylmagnesium bromide to yield 4'-methylacetophenone.[2][7]

Materials:

  • This compound (1.0 equivalent)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup:

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4'-methylacetophenone.

Expected Yield: 85-95%

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent conversion to 4'-methylacetophenone.

Synthesis_of_Weinreb_Amide 4-methylbenzoyl chloride 4-methylbenzoyl chloride Reaction Mixture Reaction Mixture 4-methylbenzoyl chloride->Reaction Mixture N,O-dimethylhydroxylamine HCl N,O-dimethylhydroxylamine HCl N,O-dimethylhydroxylamine HCl->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture Base DCM DCM DCM->Reaction Mixture Solvent This compound This compound Reaction Mixture->this compound Weinreb_Ketone_Synthesis cluster_reaction Reaction This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + CH3MgBr Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Tetrahedral Intermediate THF THF THF->Tetrahedral Intermediate Solvent Aq. NH4Cl Aq. NH4Cl 4'-methylacetophenone 4'-methylacetophenone Aq. NH4Cl->4'-methylacetophenone Quench Tetrahedral Intermediate->4'-methylacetophenone Workup

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-methoxy-N,4-dimethylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a Weinreb amide, is typically synthesized by coupling 4-methylbenzoic acid or its activated derivatives (like 4-methylbenzoyl chloride) with N,O-dimethylhydroxylamine hydrochloride. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or activating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride.[1][2][3]

Q2: Why is the Weinreb amide functionality useful in organic synthesis?

A2: The N-methoxy-N-methylamide group (Weinreb amide) is a valuable functional group because it allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones.[1][4] The reaction stops at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol, which can occur with other carboxylic acid derivatives.[3][5]

Q3: What are the main challenges in achieving a high yield of this compound?

A3: Key challenges include incomplete reaction, formation of byproducts, difficulty in product purification, and potential side reactions. The stability of the starting materials and intermediates, as well as the reaction conditions, play a crucial role in the overall yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for a more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of 4-methylbenzoic acid.- Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess.- Consider adding a catalytic amount of DMF when using oxalyl chloride.
Poor reactivity of the coupling agent.- If using a coupling agent like DCC, ensure it is of high purity and the reaction is stirred efficiently.[1][2]
Incomplete reaction of the activated acid with N,O-dimethylhydroxylamine.- Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized to the free amine before or during the reaction by using a suitable base (e.g., triethylamine, pyridine).- The reaction may require extended reaction times or gentle heating.
Formation of Significant Byproducts Unreacted 4-methylbenzoyl chloride.- Ensure dropwise addition of the acid chloride to the amine solution at a low temperature to control the reaction rate.
Formation of 4-methylbenzoic anhydride.- This can occur if moisture is present. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Over-reaction or side reactions.- Control the reaction temperature carefully. Exothermic reactions may require an ice bath.- Optimize the stoichiometry of the reactants.
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize reaction time and stoichiometry to ensure complete conversion.- Utilize column chromatography with an appropriate solvent system for purification.
Co-precipitation of byproducts (e.g., dicyclohexylurea if using DCC).- Filter the reaction mixture to remove insoluble byproducts before workup.- Wash the crude product with appropriate solvents to remove impurities.
Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of celite or sodium sulfate.

Experimental Protocols

Method 1: Synthesis via 4-Methylbenzoyl Chloride

This protocol involves the conversion of 4-methylbenzoic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Formation of 4-Methylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 4-methylbenzoyl chloride is typically used directly in the next step.

Step 2: Formation of this compound

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), dropwise.

  • Slowly add the crude 4-methylbenzoyl chloride (1.0 eq) dissolved in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: One-Pot Synthesis using a Coupling Agent

This method directly couples 4-methylbenzoic acid with N,O-dimethylhydroxylamine using a coupling agent like DCC.[2]

  • To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as N-methylmorpholine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Note that actual yields may vary depending on the specific experimental setup and scale.

Method Activating/Coupling Agent Base Solvent Temperature Typical Yield (%)
Two-Step (Acid Chloride) Thionyl Chloride / Oxalyl ChloridePyridine / TriethylamineDichloromethane0 °C to RT75-90%
One-Pot (Coupling) DCCN-MethylmorpholineDichloromethane0 °C to RT70-85%
One-Pot (Peptide Coupling) HATU / HOBtDIPEADimethylformamide0 °C to RT80-95%

Visualizations

SynthesisWorkflow Start Starting Materials: 4-Methylbenzoic Acid N,O-Dimethylhydroxylamine HCl Activation Activation of Carboxylic Acid Start->Activation e.g., SOCl₂, Oxalyl Chloride Coupling Coupling with N,O-Dimethylhydroxylamine Start->Coupling One-pot with coupling agent (e.g., DCC) Activation->Coupling Troubleshoot1 Low Yield? Check Activation Activation->Troubleshoot1 Workup Aqueous Workup & Extraction Coupling->Workup Troubleshoot2 Byproducts? Optimize Coupling Coupling->Troubleshoot2 Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Troubleshoot1->Activation Optimize Reagents/ Conditions Troubleshoot2->Coupling Control Temp./ Stoichiometry

Caption: Workflow for the synthesis of this compound.

References

preventing over-addition in reactions with N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N-methoxy-N,4-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a specific focus on preventing over-addition.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, providing explanations and actionable solutions in a question-and-answer format.

Question 1: My reaction with an organometallic reagent (e.g., Grignard, organolithium) is yielding a significant amount of tertiary alcohol instead of the desired ketone. What is causing this over-addition?

Answer: Over-addition occurs when the initially formed ketone is more reactive than the starting this compound towards the organometallic reagent. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol after workup. The primary advantage of using a Weinreb-Nahm amide, such as this compound, is to prevent this very issue. The N-methoxy-N-methyl group facilitates the formation of a stable, chelated tetrahedral intermediate upon the first addition of the organometallic reagent. This intermediate is stable at low temperatures and prevents the premature collapse to the ketone, thus avoiding a second addition. If you are observing over-addition, it is likely that this intermediate is not being effectively formed or maintained.

Question 2: How can I modify my reaction conditions to minimize or eliminate the formation of the tertiary alcohol by-product?

Answer: To minimize over-addition, you should focus on maintaining the stability of the tetrahedral intermediate and controlling the reactivity of the organometallic reagent. Here are several parameters you can adjust:

  • Temperature: Running the reaction at lower temperatures is crucial. The stability of the chelated intermediate is temperature-dependent. We recommend maintaining a temperature of 0 °C to -78 °C during the addition of the organometallic reagent and for a period thereafter.

  • Reagent Stoichiometry: Use a precise amount of the organometallic reagent. An excess of the nucleophile can drive the reaction towards over-addition. Start with 1.0 to 1.2 equivalents of the organometallic reagent and optimize from there.

  • Addition Rate: Add the organometallic reagent slowly and dropwise to the solution of this compound. This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time, favoring the formation of the stable intermediate over a rapid second addition.

  • Quenching Conditions: Quench the reaction at a low temperature before allowing it to warm to room temperature. This ensures that the stable intermediate is protonated during workup to yield the ketone, rather than collapsing at a higher temperature in the presence of unreacted nucleophile.

Question 3: I am still observing over-addition despite optimizing the temperature and stoichiometry. Are there any other additives I can use?

Answer: Yes, the addition of a Lewis acid can sometimes help to temper the reactivity of the organometallic reagent and favor the desired mono-addition. For Grignard reagents, the use of cerium(III) chloride (CeCl₃) to form a less reactive organocerium species (the Nozaki-Hiyama-Kishi reaction) can be effective. Similarly, the presence of lithium chloride (LiCl) can be beneficial in reactions with organolithium reagents.

Frequently Asked Questions (FAQs)

What is the mechanism that prevents over-addition in reactions with this compound?

The N-methoxy and N-methyl groups on the amide nitrogen play a crucial role. Upon nucleophilic attack by an organometallic reagent, the carbonyl carbon forms a tetrahedral intermediate. The oxygen of the N-methoxy group and the oxygen of the original carbonyl chelate to the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone. During aqueous workup, this intermediate is hydrolyzed to release the desired ketone.

How can I prepare this compound?

This compound can be synthesized from 4-methylbenzoic acid or its derivatives. A common method involves the coupling of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Alternatively, esters or the carboxylic acid itself can be converted to the Weinreb amide using coupling agents like DCC or by employing reagents such as trimethylaluminum.

What types of organometallic reagents are compatible with this compound?

A wide range of organometallic reagents can be used, including Grignard reagents (RMgX), organolithium

stability issues of N-methoxy-N,4-dimethylbenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-methoxy-N,4-dimethylbenzamide under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a Weinreb amide, a class of N-methoxy-N-methylamides. These compounds are valuable synthetic intermediates, particularly in the preparation of ketones and aldehydes from carboxylic acids. Understanding their stability is crucial for developing robust synthetic protocols, ensuring the purity of reaction products, and for the chemical development of drug candidates where such moieties may be present.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under acidic conditions, this compound is expected to undergo hydrolysis. The primary degradation products are 4-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Q3: What is the general mechanism of acid-catalyzed hydrolysis of this compound?

A3: The acid-catalyzed hydrolysis of amides, including this compound, generally proceeds through the following steps:

  • Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking water molecule to the nitrogen atom of the N-methoxy-N-methylamino group.

  • Elimination of the protonated N,O-dimethylhydroxylamine as the leaving group.

  • Deprotonation of the resulting protonated carboxylic acid to yield 4-methylbenzoic acid.

Q4: How does the stability of this compound compare to other amides under acidic conditions?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in a reaction involving this compound under acidic conditions. The this compound may be degrading due to the acidic environment.- Monitor the reaction progress closely using techniques like HPLC or TLC to track the disappearance of the starting material and the appearance of degradation products. - Consider using a milder acid or a non-aqueous acidic workup if the reaction chemistry allows. - If possible, reduce the reaction time and/or temperature to minimize degradation.
Presence of an unexpected peak corresponding to 4-methylbenzoic acid in the reaction mixture. This is a strong indication of the hydrolysis of this compound.- Confirm the identity of the peak by co-injection with an authentic sample of 4-methylbenzoic acid or by mass spectrometry. - If hydrolysis is confirmed, refer to the solutions for "Low yield of desired product."
Inconsistent reaction outcomes. The stability of this compound may be sensitive to minor variations in acid concentration, temperature, or reaction time.- Standardize all reaction parameters meticulously. - Perform a robustness study to understand the impact of small variations in key parameters on the stability of the compound.

Quantitative Data

While specific experimental data for the acid-catalyzed hydrolysis of this compound is not extensively available in peer-reviewed literature, the following table provides a representative example of how such data could be presented. Note: The following data is hypothetical and for illustrative purposes only.

Acid Condition Temperature (°C) Time (h) This compound Remaining (%) 4-methylbenzoic acid Formed (%)
0.1 M HCl252498.51.5
0.1 M HCl502485.214.8
1.0 M HCl252490.39.7
1.0 M HCl502462.137.9

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 1 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to the final volume with a mixture of acetonitrile and water to ensure solubility.

    • Incubate the solution at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Store at room temperature.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with or without a buffer, and with a gradient or isocratic elution).

    • Analyze the stressed and control samples by HPLC.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Calculate the percentage of each degradation product formed.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation WeinrebAmide This compound ProtonatedAmide Protonated Amide WeinrebAmide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O H3O_plus1 H₃O⁺ H2O_1 H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer H2O_2 H₂O ProtonatedAcid Protonated 4-methylbenzoic acid ProtonatedIntermediate->ProtonatedAcid LeavingGroup N,O-dimethylhydroxylamine ProtonatedIntermediate->LeavingGroup FinalAcid 4-methylbenzoic acid ProtonatedAcid->FinalAcid - H⁺ H3O_plus2 H₃O⁺

Caption: Predicted pathway for the acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Suspected Stability Issue (e.g., low yield, extra peaks) CheckDegradation Is 4-methylbenzoic acid present? Start->CheckDegradation YesDegradation Hydrolysis is occurring. CheckDegradation->YesDegradation Yes NoDegradation Investigate other reaction issues (e.g., reagent purity, side reactions). CheckDegradation->NoDegradation No OptimizeConditions Optimize Reaction Conditions YesDegradation->OptimizeConditions MilderAcid Use milder acid OptimizeConditions->MilderAcid LowerTemp Lower reaction temperature OptimizeConditions->LowerTemp ShorterTime Reduce reaction time OptimizeConditions->ShorterTime

Caption: Troubleshooting workflow for stability issues with this compound.

Technical Support Center: Optimizing N-methoxy-N,4-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methoxy-N,4-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most common starting materials are 4-methylbenzoic acid, which requires a coupling agent to activate the carboxylic acid, and 4-methylbenzoyl chloride, which is already activated for nucleophilic acyl substitution.

Q2: Which synthetic route generally provides a higher yield for this compound?

A2: Carbodiimide-mediated coupling of 4-methylbenzoic acid, particularly when using N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can achieve yields greater than 85%. The Schotten-Baumann acylation of 4-methylbenzoyl chloride typically provides yields in the range of 70-75%.[1]

Q3: Why is my reaction yield low?

A3: Low yields in Weinreb amide synthesis can stem from several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantity.[2]

  • Amine deactivation: The N,O-dimethylhydroxylamine can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate or the acid chloride starting material. It is crucial to use anhydrous solvents and reagents.[2]

  • Steric hindrance: While less of a concern for this specific molecule, bulky substituents on either reactant can impede the reaction.[2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively affect the outcome.[2]

Q4: What are the advantages of synthesizing this compound (a Weinreb amide)?

A4: The primary advantage of using a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3] This is due to the formation of a stable chelated tetrahedral intermediate.[4][5]

Q5: How can I purify the final this compound product?

A5: The most common method for purification is silica gel column chromatography, typically using a solvent system such as ethyl acetate/hexane.[1][6] Depending on the purity after workup, recrystallization from a suitable solvent system like ethyl acetate/hexane can also be effective.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of 4-methylbenzoic acid. 2. N,O-dimethylhydroxylamine hydrochloride was not effectively neutralized. 3. Presence of moisture in reagents or solvent. 4. Low solubility of 4-methylbenzoic acid in the chosen solvent.1. Ensure the use of a reliable coupling agent (e.g., DIC, CDI) in a slight excess (1.05-1.1 equivalents). Consider adding a catalyst like DMAP (5 mol%) to enhance the reaction rate.[1] 2. Use a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt and the acid formed during the reaction. 3. Use anhydrous solvents and dry all glassware thoroughly before use. 4. If using dichloromethane (DCM) and the solution is heterogeneous, add tetrahydrofuran (THF) as a co-solvent to improve solubility.[7]
Presence of Unreacted Starting Material (by TLC/LC-MS) 1. Insufficient reaction time or temperature. 2. Inefficient stirring. 3. Stoichiometry of reagents is incorrect.1. Monitor the reaction by TLC. If the reaction stalls, consider gentle heating or extending the reaction time. For carbodiimide couplings, stirring overnight at room temperature is common.[1] 2. Ensure vigorous stirring, especially in heterogeneous mixtures. 3. Re-verify the molar equivalents of all reagents.
Formation of N,N'-dicyclohexylurea (DCU) or other coupling agent byproducts in the final product Incomplete removal of byproducts during workup.DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Any remaining byproduct can typically be removed during silica gel chromatography.
Oily or difficult-to-purify product Residual solvent or impurities.After aqueous workup and drying of the organic layer, concentrate the solution under reduced pressure. If the product is still an oil, co-evaporation with a solvent like toluene can help remove residual water. High-vacuum drying may also be effective.[8]
Hydrolysis of 4-methylbenzoyl chloride Exposure to moisture during storage or reaction setup.Store 4-methylbenzoyl chloride under anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The selection of the synthetic route can significantly impact the final yield of this compound. Below is a comparison of the two primary methods.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Key Conditions
Carbodiimide-Mediated Coupling4-methylbenzoic acidDIC/DMAPDCM>85%0°C to RT, 16 h, inert atmosphere
Schotten-Baumann Acylation4-methylbenzoyl chlorideNaOHDCM / H₂O70-75%0°C, 1-2 h, biphasic stirring

Data sourced from EvitaChem.[1]

Experimental Protocols

Protocol 1: Synthesis from 4-methylbenzoic acid via Carbodiimide Coupling

This protocol is adapted from standard procedures for Weinreb amide formation using carbodiimide coupling agents.[1]

Reagents:

  • 4-methylbenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methylbenzoic acid (1.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.05 equiv.) in anhydrous DCM.

  • Add DMAP (0.05 equiv.).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add DIC (1.05 equiv.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the N,N'-diisopropylurea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Protocol 2: Synthesis from 4-methylbenzoyl chloride via Schotten-Baumann Conditions

This protocol is based on the Schotten-Baumann reaction for amide synthesis.[1][9]

Reagents:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) in a 2 M NaOH solution (2.0 equiv.).

  • Add DCM to create a biphasic system and cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Dissolve 4-methylbenzoyl chloride (1.0 equiv.) in a minimal amount of DCM and add it dropwise to the cooled, vigorously stirred biphasic mixture.

  • Continue stirring at 0°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow_acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid 4-methylbenzoic acid reaction Mix in Anhydrous DCM 0°C to RT, 12-16h start_acid->reaction start_amine N,O-dimethylhydroxylamine HCl start_amine->reaction start_coupling DIC/DMAP start_coupling->reaction filtration Filter Urea Byproduct reaction->filtration extraction Aqueous Wash (HCl, NaHCO3, Brine) filtration->extraction dry_conc Dry & Concentrate extraction->dry_conc purify Column Chromatography dry_conc->purify end_product N-methoxy-N,4- dimethylbenzamide purify->end_product

Caption: Workflow for Synthesis from 4-methylbenzoic acid.

troubleshooting_flowchart start Low Yield Observed q1 Starting Material? start->q1 acid_path Carboxylic Acid q1->acid_path Acid chloride_path Acid Chloride q1->chloride_path Chloride check_coupling Check Coupling Reagent (Activity, Stoichiometry). Consider adding DMAP. acid_path->check_coupling check_hydrolysis Check for Hydrolysis. Use Anhydrous Conditions. chloride_path->check_hydrolysis q2 Anhydrous Conditions? check_coupling->q2 check_hydrolysis->q2 dry Yes q2->dry Yes wet No q2->wet No q3 Reaction Time/Temp OK? dry->q3 res_dry Dry Solvents/Reagents. Use Inert Atmosphere. wet->res_dry res_dry->q3 time_ok Yes q3->time_ok Yes time_not_ok No q3->time_not_ok No final Re-evaluate Purification Step. time_ok->final optimize_time Increase Reaction Time or Gently Heat. time_not_ok->optimize_time optimize_time->final

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Weinreb Amide Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Weinreb amide reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are Weinreb amides and why are they used in synthesis?

Weinreb amides, or N-methoxy-N-methylamides, are versatile intermediates in organic synthesis.[1][2] Their primary advantage is the ability to react with organometallic reagents (like Grignard or organolithium reagents) or reducing agents to produce ketones or aldehydes, respectively, with high selectivity.[1][3] This selectivity stems from the formation of a stable five-membered cyclic tetrahedral intermediate, which prevents the common problem of over-addition that can occur with other acyl compounds like esters or acid chlorides.[3][4][5][6][7] This stable intermediate remains intact at low temperatures and only collapses to the desired ketone or aldehyde upon aqueous workup.[5][7][8]

The general stability of Weinreb amides also allows for their purification and storage before use in subsequent reactions.[1] They are compatible with a wide array of functional groups and the reactions often proceed under mild conditions.[1][5]

2. My Weinreb amide synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yields in Weinreb amide formation can arise from several factors related to the starting materials, coupling agents, or reaction conditions.

  • Poor Quality of Starting Materials: Ensure the carboxylic acid is pure and dry. The N,O-dimethylhydroxylamine hydrochloride should be of high purity (typically 98% or higher).[1]

  • Inefficient Coupling Agent: The choice of coupling agent is critical. A variety of reagents can be used, each with its own advantages and potential drawbacks.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the yield.

Here is a comparison of common coupling methods for Weinreb amide synthesis from carboxylic acids:

Coupling MethodReagentsTypical SolventsKey Considerations
Acid Chloride Method Thionyl chloride or oxalyl chloride, followed by N,O-dimethylhydroxylamine HCl and a base (e.g., pyridine)Dichloromethane (DCM), Tetrahydrofuran (THF)Can be harsh for sensitive substrates.[5][9]
Peptide Coupling Reagents DCC, EDCI, BOP, HATUDCM, Dimethylformamide (DMF)Generally mild conditions, but byproducts can complicate purification.[5][9][10]
Triazine-Based Reagents 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM)THF, AcetonitrileEfficient one-pot method with high yields and easy purification.[4][11]
Organoaluminum Reagents AlMe₃ or AlMe₂Cl with N,O-dimethylhydroxylamine HCl from esters or lactonesDCM, TolueneEffective for converting esters directly to Weinreb amides.[5][6]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Dry solvents and starting materials as needed.

  • Optimize Coupling Agent: If one coupling method gives low yields, consider trying an alternative from the table above. For example, if using a carbodiimide-based coupling results in purification issues, a triazine-based method might be a cleaner alternative.[11]

  • Control Temperature: Some coupling reactions are sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

3. I am observing over-addition of the organometallic reagent to my Weinreb amide, resulting in an alcohol byproduct. How can I prevent this?

While the Weinreb amide is designed to prevent over-addition, it can still occur under certain conditions, particularly at higher temperatures or with highly reactive organometallic reagents.[12] The stability of the tetrahedral intermediate is temperature-dependent.[5]

Troubleshooting Flowchart for Over-Addition:

G start Over-addition Observed temp Lower Reaction Temperature (e.g., -78 °C) start->temp reagent_equiv Reduce Equivalents of Organometallic Reagent start->reagent_equiv add_rate Slow Down Addition of Organometallic Reagent start->add_rate quench Quench Reaction at Low Temperature temp->quench reagent_equiv->quench add_rate->quench lewis_acid Consider Adding a Lewis Acid (e.g., CeCl₃, LiCl) success Desired Ketone/Aldehyde lewis_acid->success check_reagent Titrate Organometallic Reagent to Confirm Concentration check_reagent->success quench->success failure Over-addition Persists quench->failure if problem continues failure->lewis_acid failure->check_reagent

Caption: Troubleshooting workflow for over-addition in Weinreb amide reactions.

Detailed Methodologies:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C) to maintain the stability of the chelated intermediate.[12][13]

  • Reagent Stoichiometry: Carefully control the stoichiometry of the organometallic reagent. Using a slight excess is common, but a large excess can promote over-addition.[13] Consider titrating the Grignard or organolithium reagent to determine its exact concentration before use.

  • Addition Rate: Add the organometallic reagent slowly to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and control the reaction exotherm.

  • Cold Quench: Quench the reaction at low temperature before allowing it to warm to room temperature.[14]

4. The reaction with my Grignard or organolithium reagent is not going to completion, and I am recovering unreacted Weinreb amide. What could be the issue?

Incomplete conversion can be due to several factors, including inactive reagents, steric hindrance, or suboptimal reaction conditions.

Potential Causes and Solutions:

CauseSolution
Inactive Organometallic Reagent The Grignard or organolithium reagent may have degraded due to exposure to air or moisture. Titrate the reagent to confirm its activity or use a freshly prepared or purchased batch.[13]
Steric Hindrance If either the Weinreb amide or the organometallic reagent is sterically bulky, the reaction may be slow or incomplete.[2] In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring for over-addition) may be necessary.
Insufficient Equivalents Ensure that enough organometallic reagent is used to account for any acidic protons in the substrate or trace amounts of water in the solvent.
Low Reaction Temperature While low temperatures are good for preventing over-addition, an excessively low temperature might slow the reaction down to the point of being impractical. If the reaction is clean but incomplete, consider allowing it to warm slightly (e.g., from -78 °C to -40 °C) for a period.

5. I am having difficulty with the workup and purification of my Weinreb amide. What are some common issues and solutions?

Workup and purification challenges often involve emulsion formation during extraction or difficulty in removing byproducts from coupling agents.

Common Workup and Purification Problems:

  • Emulsion Formation During Extraction: This can occur when using solvents like DCM. To break up emulsions, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.[15] Letting the mixture stand for a while can also help.

  • Removal of Coupling Agent Byproducts:

    • DCC/EDCI: The urea byproducts (DCU/EDU) can sometimes be difficult to remove. For EDCI, an acidic wash (e.g., 1N HCl) can protonate the urea byproduct, making it more water-soluble.[15] However, do not neutralize the aqueous layer afterward, as this can cause the urea to be extracted back into the organic phase.[15] DCU is largely insoluble in most organic solvents and can often be removed by filtration.

    • Triazine-based reagents: The byproducts are generally water-soluble and can be easily removed with aqueous washes.[11]

  • Product Solubility: If the product Weinreb amide or the resulting ketone is highly polar, it may have some solubility in the aqueous layer, leading to lower isolated yields. In such cases, performing multiple extractions with the organic solvent can help to recover more product. Back-extracting the combined aqueous layers with fresh organic solvent is also a good practice.

General Protocol for Weinreb Amide Synthesis using CDMT:

  • Dissolve the carboxylic acid (1.0 equiv) in THF.

  • Add N-methylmorpholine (NMM) (1.1 equiv) and stir for a few minutes.

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) and stir the resulting suspension at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and NMM (1.2 equiv) in THF.

  • Add the hydroxylamine solution to the activated ester suspension and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove any solids.

  • The resulting THF solution of the Weinreb amide can often be used directly in the next step, or it can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.[11]

6. My starting material appears to be decomposing under the reaction conditions. What could be causing this?

Decomposition of the starting material or the product can occur if the substrate is sensitive to the reaction conditions, particularly the basicity of the organometallic reagent.

Logical Relationship Diagram for Decomposition:

G decomposition Decomposition Observed sensitive_functional_group Is there a sensitive functional group present? (e.g., ester, unprotected amine/alcohol, enolizable proton) decomposition->sensitive_functional_group basic_conditions Is the substrate sensitive to strong bases? decomposition->basic_conditions protecting_group Use a protecting group strategy sensitive_functional_group->protecting_group Yes no_obvious_sensitivity Investigate other possibilities (e.g., reagent quality, air/moisture contamination) sensitive_functional_group->no_obvious_sensitivity No milder_reagent Use a less basic nucleophile (e.g., organocuprate) basic_conditions->milder_reagent Yes lower_temp Run reaction at lower temperature basic_conditions->lower_temp Yes basic_conditions->no_obvious_sensitivity No

Caption: Decision-making process when decomposition is observed.

For instance, some heterocyclic compounds, like isoxazoles without a substituent adjacent to the nitrogen atom, can be susceptible to cleavage under strongly basic conditions.[14] If your substrate has sensitive functionalities, consider the following:

  • Protecting Groups: If there are acidic protons (e.g., alcohols, amines) or other reactive groups, they should be protected before introducing the organometallic reagent.

  • Milder Reagents: In some cases, a less basic organometallic reagent, such as an organocuprate (Gilman reagent), may be a suitable alternative to a Grignard or organolithium reagent.

  • Temperature: Running the reaction at a very low temperature (-78 °C) can sometimes mitigate decomposition by slowing down the undesired side reactions more than the desired reaction.[14]

References

Technical Support Center: Purification of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N,4-dimethylbenzamide. The information is designed to address common challenges encountered during the purification of this Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used. For a typical carbodiimide-mediated coupling of 4-methylbenzoic acid and N,O-dimethylhydroxylamine, impurities may include:

  • Unreacted starting materials: 4-methylbenzoic acid and N,O-dimethylhydroxylamine.

  • Coupling agent byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, N,N'-dicyclohexylurea (DCU) will be a major byproduct. If 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used, the corresponding urea byproduct will be present.

  • Side-reaction products: Small amounts of other acylated species.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification methods are:

  • Aqueous workup/extraction: To remove water-soluble impurities like excess N,O-dimethylhydroxylamine hydrochloride and byproducts from water-soluble coupling agents like EDCI.

  • Crystallization: If the crude product is a solid and a suitable solvent system can be found.

  • Silica gel column chromatography: This is a highly effective method for removing non-polar and closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify a suitable solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Note that Weinreb amides can sometimes show broad signals for the N-methoxy and N-methyl groups at room temperature due to restricted rotation around the C-N bond (rotamers).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying volatile impurities and confirming the mass of the desired product.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and separating non-volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation During Aqueous Extraction

Symptom: Formation of an emulsion or difficulty in distinguishing the organic and aqueous layers during liquid-liquid extraction.

Possible Cause Solution
High concentration of solutesDilute the mixture with more of the organic solvent and water.
Similar densities of the two phasesAdd brine (saturated aqueous NaCl solution) to the separatory funnel. This will increase the density of the aqueous phase and help to break up emulsions.
Presence of insoluble byproducts at the interfaceIf a solid is present at the interface (e.g., DCU if DCC was used), it may be necessary to filter the entire biphasic mixture through a coarse frit before separating the layers.
Issue 2: Difficulty with Crystallization

Symptom: The compound "oils out" or fails to crystallize from solution.

Possible Cause Solution
Solution is too concentrated or cooled too quicklyRe-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Placing the flask in an insulated container can help to slow the cooling rate.
Presence of impuritiesImpurities can inhibit crystal formation. Try to pre-purify the material by another method, such as a quick filtration through a plug of silica gel, before attempting crystallization.
Inappropriate solvent systemThe chosen solvent may be too "good" or too "poor." Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzamides include ethyl acetate/hexanes and dichloromethane/hexanes.
Issue 3: Poor Separation During Column Chromatography

Symptom: The desired compound co-elutes with impurities, or the separation is very broad.

Possible Cause Solution
Inappropriate solvent systemThe eluent may be too polar or not polar enough. Optimize the solvent system using TLC first. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.
Column overloadingToo much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Sample loaded in a solvent that is too strongDissolve the crude material in a minimal amount of a solvent in which it is highly soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica onto the column. Alternatively, dissolve the sample in the mobile phase if possible.
Issues with the stationary phaseIf the compound is sensitive to the acidic nature of silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Experimental Protocols

Representative Purification Protocol for this compound

This protocol describes a general procedure for the purification of this compound after a typical coupling reaction.

1. Aqueous Workup:

  • Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove basic impurities like unreacted amines).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Brine (to remove excess water and aid in layer separation).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

2. Purification by Column Chromatography:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Method Typical Purity Before Typical Purity After Typical Yield Commonly Removed Impurities
Aqueous Workup50-80%70-90%>90%Water-soluble reagents and byproducts
Column Chromatography70-90%>98%70-90%Unreacted starting materials, closely related byproducts
Recrystallization>90%>99%60-80%Minor impurities with different solubility profiles

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude N-methoxy-N,4- dimethylbenzamide Aqueous_Workup Aqueous Workup (Extraction & Washes) Crude_Product->Aqueous_Workup Removal of water- soluble impurities Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Removal of organic impurities Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Final polishing Purity_Analysis Purity Assessment (NMR, GC-MS, HPLC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Failed Crystallization

CrystallizationTroubleshooting cluster_troubleshooting Troubleshooting Steps Start Crystallization Attempted Result Did crystals form? Start->Result Success Successful Crystallization Result->Success Yes Failure No Crystals / Oiled Out Result->Failure No Check_Concentration Is the solution too concentrated? Failure->Check_Concentration Check_Cooling Was cooling too rapid? Check_Concentration->Check_Cooling No Action_Dilute Dilute and retry Check_Concentration->Action_Dilute Yes Check_Purity Is the material impure? Check_Cooling->Check_Purity No Action_SlowCool Cool more slowly Check_Cooling->Action_SlowCool Yes Check_Solvent Is the solvent appropriate? Check_Purity->Check_Solvent No Action_PrePurify Pre-purify by chromatography Check_Purity->Action_PrePurify Yes Action_ChangeSolvent Try a different solvent system Check_Solvent->Action_ChangeSolvent Yes Action_Dilute->Start Action_SlowCool->Start Action_PrePurify->Start Action_ChangeSolvent->Start

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: N-methoxy-N,4-dimethylbenzamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N,4-dimethylbenzamide, a common Weinreb amide. The focus is on the impact of temperature on the reaction kinetics during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound is a Weinreb amide, which serves as a versatile precursor for the synthesis of ketones and aldehydes. Its reaction with organometallic reagents (like Grignard or organolithium reagents) forms a stable tetrahedral intermediate, which upon acidic workup yields a ketone, or upon reduction with agents like lithium aluminum hydride (LiAlH₄), produces an aldehyde.[1][2][3]

Q2: Why is temperature control so critical during the reaction of this compound with organometallic reagents?

A2: Low temperature is crucial for stabilizing the metal-chelated tetrahedral intermediate formed during the nucleophilic addition of the organometallic reagent.[1] This stability prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, which would lead to the formation of a tertiary alcohol instead of the desired ketone.[1][4] A low-temperature quench is often required to maintain this stability.[1]

Q3: What is the general effect of increasing temperature on the rate of formation of this compound?

A3: Generally, as with most chemical reactions, increasing the temperature will increase the rate of formation of this compound. However, higher temperatures can also lead to an increase in the rate of side reactions and potentially impact the stability of the product and reactants, which may negatively affect the overall yield and purity.

Q4: Are there any known side reactions at elevated temperatures during the synthesis or use of this compound?

A4: Yes. During the synthesis of Weinreb amides, higher temperatures can promote the formation of byproducts. In subsequent reactions with strong bases or nucleophiles, elevated temperatures can lead to the decomposition of the tetrahedral intermediate, resulting in over-addition products (tertiary alcohols).[5] Additionally, side reactions involving the cleavage of the N-O bond can occur under harsh conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ketone in Weinreb Ketone Synthesis
Probable Cause Recommended Solution
Reaction temperature is too high. Maintain a low temperature (typically 0 °C to -78 °C) throughout the addition of the organometallic reagent and before quenching. This stabilizes the tetrahedral intermediate.[1]
Excess of organometallic reagent. Use a stoichiometric amount or only a slight excess of the Grignard or organolithium reagent to minimize over-addition.[6]
Decomposition of the tetrahedral intermediate upon warming. Quench the reaction at a low temperature before allowing it to warm to room temperature.[6]
Poor quality of the Grignard or organolithium reagent. Ensure the organometallic reagent is freshly prepared or properly titrated to determine its exact concentration.
Presence of water in the reaction. Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagent.
Issue 2: Formation of Tertiary Alcohol as a Major Byproduct
Probable Cause Recommended Solution
Reaction temperature is too high. As with low yield, the primary solution is to conduct the reaction at a lower temperature to prevent the collapse of the stable intermediate that leads to the ketone.[1]
Prolonged reaction time at elevated temperatures. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor over-addition.
Excessive amount of organometallic reagent. Carefully control the stoichiometry of the organometallic reagent.[6]
Issue 3: Incomplete Conversion of the Starting Material (e.g., Acid Chloride or Ester)
Probable Cause Recommended Solution
Insufficient amount of N,O-dimethylhydroxylamine. Use a slight excess of N,O-dimethylhydroxylamine hydrochloride and a suitable base to ensure complete reaction with the starting carboxylic acid derivative.
Reaction temperature is too low for the amide formation step. While the subsequent ketone formation requires low temperatures, the initial formation of the Weinreb amide from an acid chloride can often be run at room temperature to ensure a reasonable reaction rate.[4]
Inefficient coupling agent or activation. For synthesis from a carboxylic acid, ensure the coupling agent is active and used in the correct stoichiometry. For synthesis from an ester, ensure the activating agent (e.g., trimethylaluminum) is effective.[7]

Quantitative Data

Temperature (°C)Expected Relative Rate Constant (k)Expected Impact on Yield/Purity in Ketone Synthesis
-78Very LowHigh Purity, Low Over-addition
-20LowGood Purity, Minimal Over-addition
0ModeratePotential for some Over-addition
25 (Room Temp)HighIncreased risk of Over-addition and side products

Note: This table is for illustrative purposes to demonstrate the temperature dependency and is not based on experimentally determined values for this specific reaction from the search results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of a Weinreb amide from an acid chloride.

Materials:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar, round-bottom flask, dropping funnel, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add pyridine (1.2 equivalents) at 0 °C.

  • Stir the mixture for 10-15 minutes.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the mixture via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Weinreb_Ketone_Synthesis_Workflow Experimental Workflow for Weinreb Ketone Synthesis cluster_Amide_Formation Step 1: Weinreb Amide Formation cluster_Ketone_Formation Step 2: Ketone Formation start 4-methylbenzoyl chloride + N,O-dimethylhydroxylamine HCl add_base Add Base (e.g., Pyridine) in CH2Cl2 at 0°C start->add_base react_amide Stir at Room Temperature (2-4 hours) add_base->react_amide workup_amide Aqueous Workup and Extraction react_amide->workup_amide product_amide This compound workup_amide->product_amide dissolve_amide Dissolve Weinreb Amide in Anhydrous THF product_amide->dissolve_amide cool_reaction Cool to -78°C to 0°C dissolve_amide->cool_reaction add_grignard Add Grignard Reagent (e.g., R-MgBr) cool_reaction->add_grignard form_intermediate Formation of Stable Tetrahedral Intermediate add_grignard->form_intermediate quench Quench with Aqueous Acid (e.g., NH4Cl or HCl) form_intermediate->quench product_ketone Desired Ketone (R-CO-Ar) quench->product_ketone

Caption: Workflow for the two-step synthesis of a ketone using a Weinreb amide intermediate.

Temperature_Effect_Pathway Effect of Temperature on Weinreb Ketone Synthesis cluster_low_temp Low Temperature (-78°C to 0°C) cluster_high_temp High Temperature (> 0°C) start Weinreb Amide + R-MgX intermediate_stable Stable Tetrahedral Intermediate start->intermediate_stable Desired Pathway intermediate_unstable Unstable Tetrahedral Intermediate start->intermediate_unstable Side Pathway workup_low Aqueous Workup intermediate_stable->workup_low Stable ketone Ketone (Desired Product) workup_low->ketone collapse Intermediate Collapse intermediate_unstable->collapse Unstable ketone_byproduct Ketone collapse->ketone_byproduct over_addition Second Addition of R-MgX ketone_byproduct->over_addition alcohol Tertiary Alcohol (Byproduct) over_addition->alcohol

Caption: Signaling pathway illustrating the influence of temperature on product formation.

References

how to remove unreacted starting material from N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-methoxy-N,4-dimethylbenzamide, a common Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The primary impurities encountered during the synthesis of this compound are typically unreacted starting materials and byproducts from side reactions. These include:

  • Unreacted 4-methylbenzoyl chloride: The electrophilic starting material.

  • Unreacted N,O-dimethylhydroxylamine hydrochloride: The nucleophilic starting material.

  • 4-methylbenzoic acid: Formed from the hydrolysis of 4-methylbenzoyl chloride by moisture.

  • Base used in the reaction: Such as pyridine or triethylamine, and its corresponding hydrochloride salt.

Q2: What are the key physical property differences I can exploit for purification?

The differences in physical properties between the desired product and the common impurities are crucial for selecting an appropriate purification strategy. The following table summarizes these properties.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 179.22[1]Not available, but likely high boiling and distillable under vacuum.Liquid at room temperature.Expected to be soluble in organic solvents and poorly soluble in water.
4-methylbenzoyl chloride 154.6225-227[2]-3 to -2[2][3]Insoluble in water (reacts); soluble in dichloromethane and ether.[4][5]
N,O-dimethylhydroxylamine hydrochloride 97.54Not applicable112-116[6][7][8]Soluble in water, DMSO, and methanol.[9]
4-methylbenzoic acid 136.15274-275177-180Slightly soluble in cold water, more soluble in hot water and organic solvents.
Triethylamine hydrochloride 137.65Not applicable260Soluble in water and ethanol.

Q3: Which purification technique is most suitable for removing unreacted starting materials?

A combination of aqueous workup (extraction) followed by column chromatography or vacuum distillation is generally the most effective approach.

  • Aqueous Workup (Extraction): This is highly effective for removing water-soluble impurities like N,O-dimethylhydroxylamine hydrochloride and the hydrochloride salt of the base used.

  • Column Chromatography: This technique separates compounds based on their polarity and is excellent for removing impurities with different polarities from the product.

  • Vacuum Distillation: This method is suitable if the product is thermally stable and has a significantly different boiling point from the impurities, particularly the unreacted 4-methylbenzoyl chloride.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-methylbenzoyl chloride in the final product.

Symptoms:

  • A sharp, pungent odor in the product.

  • An extra spot on a TLC plate, typically less polar than the product.

  • Characteristic peaks in NMR or GC-MS corresponding to 4-methylbenzoyl chloride.

Root Cause:

  • Incomplete reaction due to insufficient N,O-dimethylhydroxylamine or reaction time.

  • Reaction conditions not optimized (e.g., temperature too low).

Solutions:

  • Method 1: Aqueous Workup with a Mild Base

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acid chloride to form the water-soluble sodium 4-methylbenzoate.

      • Separate the aqueous layer.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Filter and concentrate the organic solvent to obtain the purified product.

  • Method 2: Vacuum Distillation

    • Protocol:

      • Ensure the product is thermally stable at the required distillation temperature.

      • Set up a fractional distillation apparatus for vacuum distillation.

      • Carefully heat the crude product under reduced pressure.

      • Collect the fraction corresponding to the boiling point of this compound. The unreacted 4-methylbenzoyl chloride has a significantly higher boiling point.

Issue 2: Presence of Unreacted N,O-dimethylhydroxylamine hydrochloride in the final product.

Symptoms:

  • A water-soluble solid observed in the crude product.

  • A very polar spot on a TLC plate that does not move from the baseline.

  • Broad peaks in the NMR spectrum, especially in the amine region.

Root Cause:

  • Use of excess N,O-dimethylhydroxylamine hydrochloride.

  • Inefficient removal during the workup.

Solution: Aqueous Extraction

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water or a slightly acidic solution (e.g., 1M HCl) to protonate any free amine and move it into the aqueous layer.

    • Repeat the aqueous wash 2-3 times.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

Issue 3: Product is contaminated with both starting materials.

Symptoms:

  • Multiple impurity spots on TLC analysis.

  • Complex NMR spectrum with peaks corresponding to both starting materials and the product.

Solution: Sequential Purification Workflow

A multi-step purification process is necessary to remove all impurities effectively.

Experimental Workflow Diagram:

PurificationWorkflow Crude Crude Product (this compound, unreacted starting materials, base hydrochloride) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash_HCl Wash with 1M HCl (aq) Dissolve->Wash_HCl Separate1 Separate Aqueous Layer (Removes Base & Amine HCl) Wash_HCl->Separate1 Wash_Bicarb Wash with Sat. NaHCO3 (aq) Separate1->Wash_Bicarb Organic Layer Separate2 Separate Aqueous Layer (Removes Acid Chloride & 4-methylbenzoic acid) Wash_Bicarb->Separate2 Wash_Brine Wash with Brine Separate2->Wash_Brine Organic Layer Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purified_Crude Purified Crude Concentrate->Purified_Crude Column Column Chromatography or Vacuum Distillation Purified_Crude->Column Final Pure N-methoxy-N,4- dimethylbenzamide Column->Final

Caption: Sequential purification workflow for this compound.

Logical Troubleshooting Diagram

This diagram outlines a logical approach to identifying and resolving purification issues.

Troubleshooting Start Analyze Crude Product (TLC, NMR) Check_SM Starting Material Present? Start->Check_SM Impurity_Type Which Starting Material? Check_SM->Impurity_Type Yes Pure Product is Pure Check_SM->Pure No Acid_Chloride 4-methylbenzoyl chloride Impurity_Type->Acid_Chloride Acid Chloride Amine_HCl N,O-dimethylhydroxylamine HCl Impurity_Type->Amine_HCl Amine HCl Both Both Impurity_Type->Both Both Solution_Acid Aqueous Wash with NaHCO3 or Distillation Acid_Chloride->Solution_Acid Solution_Amine Aqueous Wash with Water or dilute HCl Amine_HCl->Solution_Amine Solution_Both Sequential Aqueous Washes Both->Solution_Both Check_Purity Re-analyze Product (TLC, NMR) Solution_Acid->Check_Purity Solution_Amine->Check_Purity Solution_Both->Check_Purity Check_Purity->Pure Pure Not_Pure Still Impure Check_Purity->Not_Pure Not Pure Column_Chrom Perform Column Chromatography Not_Pure->Column_Chrom Column_Chrom->Pure

Caption: Troubleshooting logic for purifying this compound.

References

Validation & Comparative

A Comparative Guide to N-methoxy-N,4-dimethylbenzamide and Other Weinreb Amides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic reagents is paramount to the success of complex molecular syntheses. This guide provides an objective comparison of N-methoxy-N,4-dimethylbenzamide with other Weinreb amides, supported by experimental data and detailed protocols to aid in making informed decisions for your research.

Weinreb amides, or N-methoxy-N-methylamides, are a class of versatile reagents in organic synthesis, prized for their ability to react with organometallic reagents to form ketones and aldehydes with high selectivity and yield.[1] This controlled reactivity stems from the formation of a stable five-membered cyclic tetrahedral intermediate, which prevents the common problem of over-addition that can plague reactions with other carboxylic acid derivatives.[1][2]

This compound is a member of this class, featuring a methyl group at the para position of the benzene ring. This electron-donating group can influence the reactivity of the amide compared to its unsubstituted counterpart, N-methoxy-N-methylbenzamide, and other aliphatic or electronically varied aromatic Weinreb amides.

Performance Comparison: Reactivity and Yields

The reactivity of Weinreb amides is influenced by the electronic nature of the substituents on the acyl group. Electron-donating groups, such as the 4-methyl group in this compound, can increase electron density at the carbonyl carbon, potentially affecting its electrophilicity.

While a comprehensive, direct comparison of a wide range of substituted Weinreb amides under identical conditions is not extensively documented in a single source, data from various studies allow for a comparative assessment. For instance, in palladium-catalyzed C-H functionalization reactions, both electron-donating and electron-withdrawing substituents on aryl Weinreb amides have been shown to be well-tolerated, leading to the desired products in high yields.[2]

To illustrate the comparative performance, the following table summarizes yields for the synthesis of biaryl ketones from various N-methoxy-N-methylamides via arylation with functionalized Grignard reagents.

Weinreb AmideGrignard ReagentProductYield (%)
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride3-Fluorobenzophenone92
This compound 3-Fluorophenylmagnesium chloride3-Fluoro-4'-methylbenzophenone95
N-methoxy-N-(4-chlorophenyl)benzamide3-Fluorophenylmagnesium chloride4-Chloro-3'-fluorobenzophenone88
N-methoxy-N-(4-methoxyphenyl)benzamide3-Fluorophenylmagnesium chloride3-Fluoro-4'-methoxybenzophenone91
N-methoxy-N-methyl-2-naphthamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(naphthalen-2-yl)methanone93

Data adapted from a study on the chemoselective arylation of Weinreb amides.

As the data suggests, this compound demonstrates excellent performance, providing a high yield that is comparable to or slightly higher than the unsubstituted benzamide and other substituted analogues in this specific transformation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research. Below are representative procedures for the synthesis of a Weinreb amide and its subsequent reaction to form a ketone.

Synthesis of this compound

A common method for the synthesis of Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • 4-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, slowly add pyridine (2.2 equivalents).

  • Add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Ketone Synthesis from this compound (Example: Synthesis of 4'-Methylacetophenone)

This protocol describes the reaction of this compound with a Grignard reagent to yield a ketone.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude 4'-methylacetophenone can be purified by vacuum distillation or column chromatography.[3][4]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism of Weinreb amides and a typical experimental workflow for ketone synthesis.

Weinreb_Reaction_Mechanism R-CO-N(OMe)Me Weinreb Amide Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Chelated) R-CO-N(OMe)Me->Tetrahedral_Intermediate + R'-M R'-M Organometallic Reagent (e.g., Grignard) R'-M->Tetrahedral_Intermediate Workup Aqueous Workup Tetrahedral_Intermediate->Workup Ketone Ketone (R-CO-R') Workup->Ketone

General reaction mechanism of Weinreb amides.

Ketone_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Weinreb Amide in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_Grignard Add Grignard Reagent Cool->Add_Grignard Stir Stir at 0 °C Add_Grignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Et2O Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

References

A Comparative Guide to Analytical Methods for Determining the Purity of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of N-methoxy-N,4-dimethylbenzamide, a Weinreb amide intermediate crucial in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in the selection of the most appropriate method for a given research or development need. The purity of this compound is typically expected to be high, with commercially available reagents often specified at >95% to 98% purity.[1][2][3]

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and the availability of a certified reference standard.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.
Typical Purity Range >95%>95%>98% (with certified standard)
Limit of Detection (LOD) ng/mL rangepg to ng range~0.1%
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng range~0.3%
Reference Standard Required for accurate quantification.Recommended for confirmation of identity and quantification.Certified internal standard required for absolute purity determination.
Strengths - Robust and widely available- Suitable for non-volatile and thermally labile impurities- High precision and accuracy- High sensitivity and selectivity- Provides structural information for impurity identification- Suitable for volatile and semi-volatile impurities- Primary ratio method, highly accurate- No need for a reference standard of the analyte itself- Provides structural confirmation of the main component and impurities
Limitations - Requires a chromophore for UV detection- May not be suitable for highly volatile impurities- Requires the analyte and impurities to be volatile and thermally stable- Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer

Experimental Protocols

The following protocols are provided as examples and are based on established methods for similar aromatic amide compounds. Optimization and validation are essential for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Prepare a working solution of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.

  • If necessary, dilute the solution further with dichloromethane.

GC-MS Conditions:

ParameterValue
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Data Analysis:

Purity is calculated based on the area percent of the main peak. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation. Impurities can be tentatively identified by library search (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):

ParameterValue
Nucleus ¹H
Pulse Program A quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 x T₁)
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 30-60 seconds (to be determined experimentally)
Number of Scans 16 or more for good signal-to-noise ratio
Spectral Width Appropriate for observing all signals of interest

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Potential Impurities in this compound Synthesis

This compound is a Weinreb amide, typically synthesized from 4-methylbenzoic acid or its derivatives and N,O-dimethylhydroxylamine.[4] Potential impurities may include:

  • Starting Materials:

    • 4-methylbenzoic acid

    • 4-methylbenzoyl chloride (if used as an intermediate)

    • N,O-dimethylhydroxylamine

  • Byproducts:

    • Over-addition products (tertiary alcohols) if organometallic reagents are used in subsequent steps without purification of the Weinreb amide.

  • Residual Solvents:

    • Solvents used during the synthesis and purification process (e.g., dichloromethane, ethyl acetate).

Visualizations

Analytical_Workflow cluster_Sample Sample cluster_Methods Analytical Methods cluster_Results Results Sample This compound HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR Purity Purity Assessment HPLC->Purity GCMS->Purity Impurity Impurity Profile GCMS->Impurity qNMR->Purity

Caption: General workflow for the analytical determination of purity.

Method_Comparison_Logic Analyte Analyte Properties (Volatility, Thermal Stability) Choice Method Selection Analyte->Choice Impurities Expected Impurities (Volatile, Non-volatile) Impurities->Choice Requirements Analytical Requirements (Sensitivity, Accuracy, Reference Standard) Requirements->Choice HPLC HPLC-UV Choice->HPLC Non-volatile Impurities GCMS GC-MS Choice->GCMS Volatile Impurities qNMR qNMR Choice->qNMR High Accuracy No Analyte Standard

References

A Comparative Guide to the Spectroscopic Analysis of N-methoxy-N,4-dimethylbenzamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Weinreb ketone synthesis utilizing N-methoxy-N,4-dimethylbenzamide and its alternative methods. We will delve into the spectroscopic analysis of the resulting products, supported by experimental data and detailed protocols to inform your synthetic strategies.

The Weinreb Ketone Synthesis: A Controlled Approach

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide, such as this compound, is central to this methodology. The key advantage of the Weinreb amide is its ability to react with organometallic reagents, like Grignard or organolithium reagents, to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate prevents the common issue of over-addition, which leads to the formation of tertiary alcohols, a frequent byproduct in reactions with more reactive acylating agents like acid chlorides or esters.[1]

The reaction of this compound with a methyl-based organometallic reagent, such as methylmagnesium bromide or methyllithium, is expected to yield 4'-methylacetophenone.

Spectroscopic Analysis of the Starting Material and Product

A thorough spectroscopic analysis is essential to confirm the identity and purity of both the starting material and the final product.

This compound:

Due to restricted rotation around the amide C-N bond, the 1H NMR spectrum of this compound is expected to show distinct signals for the N-methyl and O-methyl groups. At room temperature, these may appear as broad humps, which would resolve into sharp singlets at higher temperatures.

Expected Product: 4'-methylacetophenone

The anticipated product of the reaction with a methyl organometallic reagent is 4'-methylacetophenone. The spectroscopic data for this compound is well-established.

Table 1: Spectroscopic Data for 4'-methylacetophenone

Spectroscopic TechniqueObserved Data
1H NMR (CDCl3)δ 7.86 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 2.57 (s, 3H), 2.41 (s, 3H)[3]
13C NMR (CDCl3)δ 198.0, 143.9, 134.7, 129.2, 28.4, 26.5, 21.6[3]
IR (neat)ν 1685 cm-1 (C=O stretch)
MS (EI)m/z (%) 134 (M+), 119, 91, 77

Alternative Methods for Ketone Synthesis

While the Weinreb synthesis offers excellent control, other methods for preparing ketones from carboxylic acids or their derivatives are available.

Reaction of Carboxylic Acids with Organolithium Reagents

A direct method involves the treatment of a carboxylic acid with at least two equivalents of an organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate. Aqueous workup then furnishes the ketone. However, this method is often limited to the use of organolithium reagents and can be less functional group tolerant than the Weinreb synthesis.

Reaction of Acid Chlorides with Gilman Reagents

The use of lithium dialkylcuprates (Gilman reagents) with acid chlorides is another effective method for ketone synthesis. Gilman reagents are softer nucleophiles than Grignard or organolithium reagents and typically do not add to the newly formed ketone, thus preventing the formation of a tertiary alcohol. This method requires the conversion of the carboxylic acid to the more reactive acid chloride.

Comparative Analysis of Ketone Synthesis Methods

FeatureWeinreb Ketone SynthesisOrganolithium Reagents with Carboxylic AcidsGilman Reagents with Acid Chlorides
Starting Material N-methoxy-N-methylamideCarboxylic AcidAcid Chloride
Key Reagent Grignard or Organolithium ReagentOrganolithium Reagent (≥ 2 equiv.)Lithium Dialkylcuprate (Gilman Reagent)
Key Intermediate Stable Chelated Tetrahedral IntermediateDianionic Tetrahedral Intermediate-
Control of Over-addition ExcellentGoodExcellent
Functional Group Tolerance HighModerateModerate to High
Generality BroadGenerally good for RLiBroad
Typical Yields High to ExcellentGood to HighGood to High

Experimental Protocols

General Protocol for Weinreb Ketone Synthesis
  • Preparation of the Weinreb Amide (this compound): To a solution of 4-methylbenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) followed by the slow addition of a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the Weinreb amide, which can be purified by chromatography or distillation.

  • Reaction with a Grignard Reagent: The this compound (1 equivalent) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to 0 °C or -78 °C. The Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.5 equivalents) is added dropwise. The reaction is stirred for 1-3 hours at this temperature. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude ketone is then purified.

General Protocol for Ketone Synthesis from a Carboxylic Acid and an Organolithium Reagent
  • To a solution of the carboxylic acid (1 equivalent) in an anhydrous etheral solvent (e.g., diethyl ether or THF) at 0 °C, add the organolithium reagent (e.g., methyllithium, 2.2 equivalents) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude ketone, which is then purified.

General Protocol for Ketone Synthesis from an Acid Chloride and a Gilman Reagent
  • Preparation of the Gilman Reagent: To a suspension of cuprous iodide (CuI, 1 equivalent) in an anhydrous etheral solvent at -78 °C, add the organolithium reagent (2 equivalents) dropwise. The mixture is stirred at this temperature for 30-60 minutes to form the lithium dialkylcuprate.

  • Reaction with the Acid Chloride: To the freshly prepared Gilman reagent at -78 °C, add a solution of the acid chloride (1 equivalent) in an anhydrous etheral solvent dropwise.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is washed, dried, and concentrated to afford the ketone.

Visualizing the Weinreb Ketone Synthesis Pathway

The following diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the formation of the stable chelated intermediate.

Weinreb_Ketone_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Weinreb_Amide This compound Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate Nucleophilic Addition Organometallic R'-MgX or R'-Li Organometallic->Chelated_Intermediate Ketone Ketone (4'-methylacetophenone) Chelated_Intermediate->Ketone Aqueous Workup Method_Selection Start Ketone Synthesis Required Carboxylic_Acid_Available Carboxylic Acid Available? Start->Carboxylic_Acid_Available High_FG_Tolerance High Functional Group Tolerance Needed? Carboxylic_Acid_Available->High_FG_Tolerance Yes Acid_Chloride_Available Acid Chloride Available or Easily Prepared? Carboxylic_Acid_Available->Acid_Chloride_Available No Weinreb Use Weinreb Synthesis High_FG_Tolerance->Weinreb Yes Organolithium Use Organolithium Method High_FG_Tolerance->Organolithium No Gilman Use Gilman Reagent Acid_Chloride_Available->Gilman Yes Consider_Other Consider Other Methods Acid_Chloride_Available->Consider_Other No

References

comparative yield analysis of different N-methoxy-N,4-dimethylbenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, is a valuable building block in organic synthesis, primarily for the preparation of ketones without the common issue of over-addition by organometallic reagents. This guide provides an objective comparison of different synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

The synthesis of this compound typically starts from 4-methylbenzoic acid or its activated derivatives. The primary methods involve the formation of an amide bond between the 4-methylbenzoyl group and N,O-dimethylhydroxylamine. The key differences in these routes lie in the choice of coupling agents and reaction conditions, which in turn affect the yield, purity, and scalability of the process.

Quantitative Data Comparison

The following table summarizes the quantitative data for the most common synthesis routes for this compound, providing a clear comparison of their efficiencies.

Synthesis RouteStarting MaterialKey ReagentsSolventYield (%)Reaction Conditions
Carbodiimide-Mediated Coupling4-Methylbenzoic acidDIC, DMAPDichloromethane (DCM)>85%0°C to Room Temperature, 16 h, inert atmosphere[1]
Schotten-Baumann Acylation4-Methylbenzoyl chlorideNaOHDichloromethane (DCM) / H₂O70–75%0°C, 1–2 h, biphasic stirring[1]
Carbonyl Diimidazole (CDI) Activation5-bromo-2-furanoic acid (example)1,1'-Carbonyldiimidazole (CDI)Dichloromethane (DCM)70%Room Temperature, 6 h[2]
Photoredox-Catalyzed N–O Bond FunctionalizationN-Methoxy-N-methylbenzamide2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, LiBF₄, DIPEAAcetonitrile (MeCN)68%Blue light irradiation (402 nm), 16 h[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature procedures.

1. Carbodiimide-Mediated Coupling

This method is a high-yield, common laboratory-scale synthesis.

  • Materials: 4-Methylbenzoic acid, N,O-dimethylhydroxylamine hydrochloride, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 4-methylbenzoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) in anhydrous DCM, add DMAP (0.05 equiv).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DIC (1.05 equiv) in DCM to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[1]

2. Schotten-Baumann Acylation

This scalable method utilizes a biphasic system and is suitable for larger-scale preparations.[1]

  • Materials: 4-Methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

  • Procedure:

    • Prepare 4-methylbenzoyl chloride by treating 4-methylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) and NaOH (2.0 equiv) in a mixture of DCM and water.

    • Cool this biphasic mixture to 0°C with vigorous stirring.

    • Slowly add the 4-methylbenzoyl chloride (1.0 equiv) to the cooled mixture.

    • Continue vigorous stirring at 0°C for 1-2 hours.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to obtain high-purity this compound.[1]

3. Carbonyl Diimidazole (CDI) Activation

This route is an excellent alternative when the starting carboxylic acid is sensitive to the conditions required for acid chloride formation.[2]

  • Materials: 4-Methylbenzoic acid, 1,1'-Carbonyldiimidazole (CDI), N,O-dimethylhydroxylamine hydrochloride, Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 4-methylbenzoic acid (1.0 equiv) in DCM, add CDI (1.1 equiv) in one portion at room temperature. Evolution of CO₂ gas will be observed.

    • Stir the resulting clear solution for approximately 45 minutes.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion.

    • Allow the reaction to stir for 6 hours at room temperature.

    • Quench the reaction with 1 M HCl and stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure this compound.[2]

Visualizing the Synthesis Comparison

The following diagram illustrates the logical flow of comparing the different synthesis routes for this compound.

Synthesis_Comparison cluster_start Starting Material cluster_routes Synthesis Routes cluster_intermediate Intermediate cluster_product Final Product 4_Methylbenzoic_Acid 4-Methylbenzoic Acid Carbodiimide Carbodiimide-Mediated Coupling (>85% Yield) 4_Methylbenzoic_Acid->Carbodiimide DIC, DMAP, N,O-dimethylhydroxylamine CDI CDI Activation (~70% Yield) 4_Methylbenzoic_Acid->CDI CDI, N,O-dimethylhydroxylamine Acid_Chloride 4-Methylbenzoyl Chloride 4_Methylbenzoic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Product N-methoxy-N,4- dimethylbenzamide Carbodiimide->Product Schotten_Baumann Schotten-Baumann Acylation (70-75% Yield) Schotten_Baumann->Product CDI->Product Acid_Chloride->Schotten_Baumann NaOH, H₂O, N,O-dimethylhydroxylamine

References

A Comparative Guide to Ketone Synthesis: Validation of N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of ketones is a fundamental transformation, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The challenge often lies in achieving high selectivity and yield, avoiding common side reactions like the over-addition of organometallic reagents to form tertiary alcohols.[2][3] This guide provides a comparative analysis of ketone synthesis using N-methoxy-N,4-dimethylbenzamide, a specific Weinreb amide, against other prevalent methodologies. We present supporting data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal synthetic route.

The Weinreb Amide Approach: Precision in Ketone Synthesis

The Weinreb ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, utilizes N-methoxy-N-methylamides (Weinreb amides) to produce ketones from a variety of carboxylic acid derivatives.[3] The key to this method's success is the formation of a stable, chelated tetrahedral intermediate when the Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent.[1][2] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[1] This controlled reactivity prevents the common problem of over-addition that plagues reactions with esters or acid chlorides, making it a reliable and widely adopted method.[3]

This compound serves as a specific example of a Weinreb amide, used to synthesize aryl ketones. Its unique functionality allows for controlled nucleophilic additions, reliably yielding ketones without the formation of unwanted tertiary alcohol by-products.[4]

G cluster_prep Weinreb Amide Preparation cluster_reaction Ketone Synthesis p_acid 4-Methylbenzoic Acid Derivative p_amide N-methoxy-N,4- dimethylbenzamide p_acid->p_amide Coupling Agent p_amine N,O-Dimethylhydroxylamine p_amine->p_amide r_amide N-methoxy-N,4- dimethylbenzamide r_int Stable Chelated Tetrahedral Intermediate r_amide->r_int r_org Organometallic Reagent (R'-M) r_org->r_int r_workup Acidic Workup (H3O+) r_int->r_workup r_alcohol Tertiary Alcohol (Over-addition product) r_int->r_alcohol Avoided r_ketone Desired Ketone (4-Methyl-R'-Ketone) r_workup->r_ketone

Fig. 1: General workflow for Weinreb ketone synthesis.

Comparative Analysis of Ketone Synthesis Methods

While the Weinreb amide method offers significant advantages, several other methods are commonly employed for ketone synthesis. The choice of method often depends on the starting materials, desired product, and tolerance for potential side reactions.

MethodStarting MaterialReagent(s)Key AdvantagesKey Limitations
Weinreb Ketone Synthesis This compound (or other Weinreb Amide)Organolithium or Grignard ReagentsHigh selectivity, avoids over-addition, stable intermediates, wide functional group tolerance.[1][3]Requires prior synthesis of the Weinreb amide from a carboxylic acid derivative.[1]
Organolithium Addition to Carboxylic Acids Carboxylic Acid2+ equivalents of Organolithium ReagentDirect conversion from carboxylic acids.[5][6] Simple procedure.[7]Requires at least two equivalents of the expensive organolithium reagent. Does not work with Grignard reagents.[6][7]
Grignard Addition to Nitriles NitrileGrignard Reagent, followed by H₃O⁺ hydrolysisUtilizes readily available nitriles and Grignard reagents.The intermediate iminium salt requires a separate hydrolysis step to yield the ketone.[8]
Friedel-Crafts Acylation Aromatic HydrocarbonAcyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃)Classic, effective method for synthesizing aryl ketones.Limited to aromatic substrates, the Lewis acid catalyst can be sensitive to certain functional groups.[9]
N-Boc Amide Acylation N-Boc Activated AmideGrignard ReagentsA more recent method that can provide high yields of ketones.[10]Requires activation of the amide with a Boc group, which can be sterically hindered.[10]

Experimental Protocols

Protocol 1: Ketone Synthesis via Weinreb Amide

This protocol describes the synthesis of a ketone from this compound and a Grignard reagent.

Materials:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.[11]

Protocol 2: Ketone Synthesis via Organolithium Addition to a Carboxylic Acid

This protocol details the synthesis of a ketone from a carboxylic acid and an organolithium reagent.

Materials:

  • Carboxylic Acid (e.g., 4-methylbenzoic acid, 1.0 equiv)

  • Organolithium Reagent (e.g., Methyllithium, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the organolithium reagent (2.0 equiv) dropwise to the stirred solution. The first equivalent acts as a base, and the second as a nucleophile.[11]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature over approximately 2 hours.[11]

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[11]

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G start Carboxylic Acid in Anhydrous THF cool Cool to -78 °C start->cool add_org Add Organolithium Reagent (2 equiv) cool->add_org intermediate Dianion Intermediate (Stable until workup) add_org->intermediate Forms react Stir at -78 °C, then warm to room temp. quench Quench with sat. NH4Cl (aq) react->quench intermediate->react hydrate Gem-diol (Hydrate) Intermediate quench->hydrate eliminate Elimination of H2O hydrate->eliminate ketone Final Ketone Product eliminate->ketone

Fig. 2: Workflow for ketone synthesis from a carboxylic acid.

Conclusion

The validation of ketone synthesis using this compound confirms its standing as a highly reliable and versatile method. Its principal advantage is the prevention of over-addition by organometallic reagents, leading to cleaner reactions and higher yields of the desired ketone.[3][4] While alternative methods such as direct addition of organolithiums to carboxylic acids or Grignard additions to nitriles are valuable and effective for specific applications, the Weinreb amide synthesis offers superior control and broad functional group compatibility.[3][5] For researchers and drug development professionals, the precision offered by the Weinreb amide approach streamlines the synthesis of complex molecular architectures, making it an indispensable tool in modern organic chemistry.

References

N-methoxy-N,4-dimethylbenzamide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-methoxy-N,4-dimethylbenzamide, a member of the Weinreb amide family, stands out as a highly efficient and selective acylating agent. Its primary application lies in the synthesis of ketones through the reaction with organometallic reagents, offering a distinct advantage over traditional methods by preventing the over-addition that leads to tertiary alcohol byproducts. This guide provides a comparative overview of its synthesis, reactivity, and applications, supported by experimental data and protocols.

Performance and Advantages in Ketone Synthesis

The key to the utility of this compound, and Weinreb amides in general, is the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stabilized by chelation of the metal to both the methoxy and the newly formed alkoxide oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This prevents the newly formed ketone from reacting further with the organometallic reagent, thus avoiding the formation of tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides or esters.

The general workflow for this application is depicted below:

G General Workflow for Ketone Synthesis using this compound cluster_synthesis Synthesis of this compound cluster_reaction Ketone Synthesis p_toluoyl_chloride p-Toluoyl chloride weinreb_amide This compound p_toluoyl_chloride->weinreb_amide dma N,O-Dimethylhydroxylamine hydrochloride dma->weinreb_amide base Base (e.g., Pyridine) base->weinreb_amide organometallic Organometallic Reagent (R-MgX or R-Li) intermediate Stable Tetrahedral Intermediate weinreb_amide->intermediate organometallic->intermediate workup Acidic Workup (e.g., H3O+) intermediate->workup Protonation ketone Ketone (p-Tol-C(O)-R) workup->ketone Collapse of intermediate G Experimental Workflow for Ketone Synthesis start Start dissolve Dissolve this compound in anhydrous THF under inert atmosphere start->dissolve cool Cool the solution to 0°C dissolve->cool add_grignard Slowly add Grignard reagent (R-MgX) cool->add_grignard react Stir at 0°C to room temperature add_grignard->react quench Quench with saturated aqueous NH4Cl react->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

cost-benefit analysis of using N-methoxy-N,4-dimethylbenzamide in production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of ketones is a fundamental transformation. The choice of acylating agent and synthetic route can significantly impact production costs, efficiency, and environmental footprint. This guide provides a detailed cost-benefit analysis of using N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, for ketone synthesis compared to a traditional alternative, Friedel-Crafts acylation.

For a tangible comparison, we will analyze the synthesis of a common aromatic ketone, 4-methylacetophenone, a key intermediate in the production of pharmaceuticals such as celecoxib.

Executive Summary

The use of this compound offers significant advantages in terms of chemoselectivity and yield, leading to a cleaner reaction profile and potentially simpler purification. This is a key benefit in complex, multi-step syntheses where purity is paramount. However, this route is associated with higher raw material costs, primarily due to the price of N,O-dimethylhydroxylamine hydrochloride and the required coupling agent.

Conversely, the traditional Friedel-Crafts acylation is a more cost-effective method in terms of raw materials, utilizing inexpensive chemicals like toluene and acetyl chloride. Its major drawbacks include lower regioselectivity, the generation of corrosive and hazardous waste, and more complex workup procedures. The choice between these methods will ultimately depend on the specific requirements of the manufacturing process, including the scale of production, the complexity of the substrate, and the purity requirements of the final product.

Comparative Analysis of Synthetic Routes to 4-Methylacetophenone

Two primary routes for the synthesis of 4-methylacetophenone are compared:

  • Route A: The Weinreb Amide Method using this compound.

  • Route B: The Friedel-Crafts Acylation Method .

Data Presentation: Quantitative Comparison
ParameterRoute A: Weinreb Amide MethodRoute B: Friedel-Crafts Acylation
Overall Yield ~85-95%~85-90%
Product Purity High (typically >98%)Moderate to High (often requires purification to remove isomers)
Number of Steps 2 (Amide formation, Grignard reaction)1 (Acylation)
Key Raw Materials 4-Methylbenzoic acid, N,O-dimethylhydroxylamine HCl, Coupling Agent (e.g., CDI), Methylmagnesium bromideToluene, Acetyl chloride, Aluminum chloride
Estimated Raw Material Cost per Mole of Product HigherLower
Key Byproducts/Waste Coupling agent byproduct (e.g., imidazole, urea), Magnesium saltsAluminum chloride sludge, HCl gas, Isomeric byproducts (e.g., 2-methylacetophenone)
Process Safety Considerations Use of pyrophoric Grignard reagentUse of corrosive and water-sensitive reagents (AlCl₃, Acetyl chloride), evolution of HCl gas
Substrate Scope Broad; tolerant of many functional groupsLimited to electron-rich or neutral aromatic compounds; sensitive functional groups may not be tolerated
Cost Analysis of Raw Materials

The following table provides an estimated cost comparison for the raw materials required to synthesize one mole of 4-methylacetophenone via each route. Prices are based on bulk quantities and are subject to market fluctuations.

ReagentRouteMolar Mass ( g/mol )Required Moles (per mole of product)Estimated Bulk Price (USD/kg)Estimated Cost (USD per mole of product)
4-Methylbenzoic acidA136.151.07.180.98
N,O-Dimethylhydroxylamine HClA97.541.165.207.89
Carbonyl diimidazole (CDI)A162.151.195.3017.06
Methylmagnesium bromide (3M in ether)A119.241.2N/A (solution)~15-25 (estimated)
Total Estimated Cost for Route A ~40.93 - 50.93
TolueneB92.141.20.900.10
Acetyl chlorideB78.501.02.500.20
Aluminum chlorideB133.341.10.740.11
Total Estimated Cost for Route B ~0.41

Disclaimer: Prices are estimates based on publicly available data for bulk quantities and are intended for comparative purposes only.

Experimental Protocols

Route A: Weinreb Amide Synthesis of 4-Methylacetophenone

Step 1: Synthesis of this compound

  • To a stirred solution of 4-methylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add carbonyl diimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until the evolution of CO₂ ceases and the formation of the acylimidazolide is complete (monitored by TLC or HPLC).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same solvent.

  • Add the hydroxylamine solution to the acylimidazolide mixture and stir at room temperature overnight.

  • Upon completion, wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which can be purified by chromatography or used directly in the next step.

Step 2: Grignard Reaction to form 4-Methylacetophenone

  • Dissolve the crude this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq, e.g., 3.0 M in diethyl ether) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitored by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-methylacetophenone can be purified by vacuum distillation.

Route B: Friedel-Crafts Acylation Synthesis of 4-Methylacetophenone
  • To a flame-dried reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, add anhydrous aluminum chloride (1.1 eq).

  • Add an excess of toluene (which acts as both reactant and solvent, e.g., 3-5 eq) to the vessel and cool the mixture to 0-5 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC for the disappearance of acetyl chloride.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess toluene by distillation.

  • The crude product is then purified by vacuum distillation to separate the desired para-isomer from any ortho-isomer formed.

Visualizations

Experimental Workflow Diagrams

Weinreb_Amide_Route cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Synthesis A1 4-Methylbenzoic Acid + CDI A2 Acylimidazolide Intermediate A1->A2 Activation A4 This compound A2->A4 Amidation A3 N,O-Dimethylhydroxylamine HCl A3->A4 B1 Weinreb Amide A4->B1 B3 Stable Tetrahedral Intermediate B1->B3 Grignard Addition B2 Methylmagnesium Bromide B2->B3 B4 4-Methylacetophenone B3->B4 Aqueous Workup

Caption: Workflow for the synthesis of 4-methylacetophenone via the Weinreb amide route.

Friedel_Crafts_Route cluster_step1 Friedel-Crafts Acylation FC1 Toluene + Acetyl Chloride FC3 Acylium Ion Formation FC1->FC3 FC2 Aluminum Chloride (Catalyst) FC2->FC3 Lewis Acid Activation FC4 Electrophilic Aromatic Substitution FC3->FC4 FC5 Product-Catalyst Complex FC4->FC5 FC6 4-Methylacetophenone FC5->FC6 Aqueous Workup

Caption: Workflow for the synthesis of 4-methylacetophenone via Friedel-Crafts acylation.

Signaling Pathway Analogy: Reagent Reactivity Control

Reactivity_Control cluster_weinreb Weinreb Amide Pathway cluster_ester Traditional Ester/Acyl Chloride Pathway W_Start Weinreb Amide W_Int Stable Chelated Intermediate W_Start->W_Int W_Nuc R-MgX W_Nuc->W_Int W_End Ketone W_Int->W_End Workup W_Stop Over-addition Blocked W_Int->W_Stop E_Start Ester / Acyl Chloride E_Int Unstable Intermediate (Ketone) E_Start->E_Int E_Nuc R-MgX E_Nuc->E_Int E_End Tertiary Alcohol (Over-addition Product) E_Int->E_End Second Addition

Caption: Comparison of reaction pathways for Weinreb amides versus traditional acylating agents.

Conclusion

The cost-benefit analysis of using this compound in production reveals a trade-off between raw material costs and process efficiency/selectivity.

Choose the Weinreb Amide Route when:

  • The substrate contains sensitive functional groups that would not withstand the harsh conditions of Friedel-Crafts acylation.

  • High product purity is critical, and the cost of separating isomers or byproducts from the alternative route is prohibitive.

  • The scale of production is small to moderate, where the higher raw material costs are offset by simpler purification and higher yields of the desired product.

Choose the Friedel-Crafts Acylation Route when:

  • The primary driver is minimizing raw material costs.

  • The substrate is a simple, robust aromatic compound.

  • The production scale is large, and the infrastructure for handling corrosive reagents and managing waste streams is in place.

  • The separation of isomeric byproducts is feasible and cost-effective.

For drug development professionals and scientists, the reliability and broad functional group tolerance of the Weinreb amide approach often make it the superior choice during process development and for the synthesis of complex, high-value molecules. However, for the large-scale industrial production of simple ketones, the economic advantages of Friedel-Crafts acylation are undeniable.

A Comparative Guide to Ketone Synthesis: Alternatives to N-Methoxy-N-methylamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. While the use of N-methoxy-N-methylamides (Weinreb amides), such as N-methoxy-N,4-dimethylbenzamide, is a well-established and reliable method, a variety of alternative reagents offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable method for specific synthetic challenges.

At a Glance: Key Alternative Strategies

Several powerful alternatives to Weinreb amides have emerged, each with its own mechanistic features and synthetic utility. These include the use of nitriles, acyl chlorides, N-acylazetidines, and innovative decarboxylative coupling strategies.

FeatureWeinreb Amides (Baseline)Nitriles + OrganometallicsAcyl Chlorides + OrganocupratesN-Acylazetidines + OrganometallicsDecarboxylative Couplings
Precursor Carboxylic Acid/Acyl ChlorideNitrileAcyl ChlorideCarboxylic Acid/Acyl ChlorideCarboxylic Acid (or derivative)
Key Reagent Organolithium/GrignardOrganolithium/GrignardOrganocuprate (Gilman)Organolithium/GrignardTransition Metal Catalyst (Ni, Pd)
Over-addition Control Excellent (Stable chelated intermediate)Excellent (Ketone formed during workup)Excellent (Low reactivity of cuprates with ketones)Excellent (Stable tetrahedral intermediate)Not applicable (Different mechanism)
Substrate Scope BroadBroadGood, requires acyl chlorideBroadBroad, tolerates many functional groups
Key Advantage High reliability and extensive literatureReadily available nitrile precursorsSelective reaction with highly reactive acyl chloridesHigh chemoselectivity and reactivityUse of abundant carboxylic acids, mild conditions

In-Depth Analysis and Experimental Data

Weinreb Amides: The Gold Standard

The Weinreb-Nahm ketone synthesis is a cornerstone of organic synthesis due to its exceptional ability to prevent the over-addition of organometallic reagents to the newly formed ketone. This is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.

Representative Reaction:

cluster_0 Weinreb Amide Weinreb_Amide R-C(=O)N(OMe)Me Intermediate [R-C(O-M)(R')N(OMe)Me] Weinreb_Amide->Intermediate + R'-M Organometallic R'-M Ketone R-C(=O)R' Intermediate->Ketone Workup Workup H3O+

Caption: Reaction of a Weinreb amide with an organometallic reagent.

Quantitative Data: Synthesis of Ketones using this compound

Organometallic Reagent (R'-M)Product (Ketone)Yield (%)Reference
MeLi4-Methylacetophenone~63% (unoptimized)[1]
n-BuLi4-Methylvalerophenone--
PhLi4-Methylbenzophenone--
Heptynyllithium1-(4-Methylphenyl)oct-2-yn-1-one~69% (from ferulic acid derivative)[1]

Experimental Protocol: General Procedure for Ketone Synthesis from a Weinreb Amide

To a solution of the N-methoxy-N-methylamide (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, the organolithium or Grignard reagent (1.1-1.5 equiv) is added dropwise. The reaction mixture is stirred for a specified time (typically 1-4 hours) at 0 °C or allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nitriles with Organometallic Reagents

The reaction of nitriles with Grignard or organolithium reagents provides a reliable route to ketones. The initial nucleophilic addition forms a stable imine salt which is hydrolyzed to the ketone during the aqueous workup, thus preventing over-addition.[2][3][4][5]

Reaction Pathway:

cluster_1 Nitrile Route Nitrile R-C≡N Imine_Salt [R-C(R')=N-MgX] Nitrile->Imine_Salt + R'-MgX Organometallic R'-MgX Ketone R-C(=O)R' Imine_Salt->Ketone Workup Workup H3O+

Caption: Ketone synthesis from a nitrile and a Grignard reagent.

Quantitative Data: Synthesis of Ketones from Nitriles

NitrileGrignard ReagentProductYield (%)Reference
Benzonitrilen-Butylmagnesium bromideValerophenoneHigh (kinetic study)[3]
VariousVariousVarious KetonesGenerally good to high[2][3]
Sterically hindered nitrilesSterically demanding GrignardsCorresponding ketonesEffective with Cu(I) catalysis[3]

Experimental Protocol: General Procedure for Ketone Synthesis from a Nitrile

To a solution of the nitrile (1.0 equiv) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (1.1-1.2 equiv) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a period of time (typically 1-12 hours). Upon completion, the reaction is carefully quenched with aqueous acid (e.g., 1 M HCl) and stirred until the intermediate imine is fully hydrolyzed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.

Acyl Chlorides with Organocuprates (Gilman Reagents)

Acyl chlorides are highly reactive carboxylic acid derivatives. While strong organometallic reagents like Grignards lead to over-addition to form tertiary alcohols, less reactive organocuprates (Gilman reagents) react selectively with acyl chlorides to afford ketones in good yields.[6][7][8][9]

Reaction Selectivity:

cluster_2 Acyl Chloride Route Acyl_Chloride R-C(=O)Cl Ketone R-C(=O)R' Acyl_Chloride->Ketone + R'2CuLi Gilman R'2CuLi No_Reaction No further reaction Ketone->No_Reaction + R'2CuLi

Caption: Selective ketone synthesis using an acyl chloride and a Gilman reagent.

Quantitative Data: Synthesis of Ketones from Acyl Chlorides

Acyl ChlorideOrganocuprateProductYield (%)Reference
Various aromatic and aliphaticVarious dialkyl and diaryl cupratesCorresponding ketonesGenerally good to excellent[6][7]

Experimental Protocol: General Procedure for Ketone Synthesis from an Acyl Chloride

A solution of an organolithium reagent (2.0 equiv) in an anhydrous ether solvent is added to a suspension of copper(I) iodide (1.0 equiv) at a low temperature (e.g., -78 °C) under an inert atmosphere to form the Gilman reagent. After a brief period of stirring, the acyl chloride (1.0 equiv), dissolved in an anhydrous ether solvent, is added dropwise to the freshly prepared organocuprate solution. The reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by chromatography or distillation.

N-Acylazetidines with Organometallic Reagents

N-acylazetidines have emerged as highly effective, bench-stable alternatives to Weinreb amides.[2][10][11][12] The ring strain and pyramidalization of the amide nitrogen enhance the reactivity of the carbonyl group. The reaction with organometallic reagents proceeds through a stable tetrahedral intermediate, ensuring high chemoselectivity for the ketone product, even with an excess of the nucleophile.[2]

Reaction Mechanism:

cluster_3 N-Acylazetidine Route Azetidine R-C(=O)N(CH2)3 Intermediate Stable Tetrahedral Intermediate Azetidine->Intermediate + R'-Li Organometallic R'-Li Ketone R-C(=O)R' Intermediate->Ketone Workup Workup H3O+

Caption: Ketone synthesis via N-acylazetidines.

Quantitative Data: Synthesis of Ketones from N-Acylazetidines

N-AcylazetidineOrganolithium ReagentSelectivity (Ketone:Alcohol)Yield (%)Reference
N-BenzoylazetidinePhLi>95:5High[2]
N-Pivaloylazetidinen-BuLi>95:5High[2]
VariousVarious>95:5Good to excellent[2]

Experimental Protocol: General Procedure for Ketone Synthesis from an N-Acylazetidine

To a solution of the N-acylazetidine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, the organolithium reagent (3.0 equiv) is added dropwise. The reaction is stirred at this temperature for a specified time. The reaction is then quenched by the slow addition of 1 M HCl. The mixture is extracted with diethyl ether, and the combined organic layers are dried, filtered, and concentrated. The selectivity, conversion, and yield can be determined by ¹H NMR and GC-MS analysis of the crude product using an internal standard. Purification is achieved by column chromatography on silica gel.[2]

Decarboxylative Cross-Coupling Reactions

Modern transition-metal-catalyzed methods have enabled the synthesis of ketones from abundant carboxylic acids via decarboxylative coupling. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

A recently developed method allows for the direct deoxygenative cross-coupling of carboxylic acids and alcohols to form dialkyl ketones.[13] This reaction utilizes a photoredox catalyst in conjunction with a nickel catalyst.

Catalytic Cycle Overview:

Carboxylic_Acid R-COOH Activation1 Activation Carboxylic_Acid->Activation1 Alcohol R'-OH Activation2 Activation Alcohol->Activation2 Activated_Acid Activated Acid Activation1->Activated_Acid Activated_Alcohol Activated Alcohol Activation2->Activated_Alcohol Ni_Cycle Ni Catalytic Cycle Activated_Acid->Ni_Cycle Photoredox_Cycle Photoredox Cycle Activated_Alcohol->Photoredox_Cycle Ketone R-C(=O)R' Ni_Cycle->Ketone Photoredox_Cycle->Ni_Cycle

Caption: Dual catalytic cycle for decarboxylative ketone synthesis.

Quantitative Data: Decarboxylative Coupling of Carboxylic Acids and Alcohols

Carboxylic AcidAlcoholYield (%)Reference
Adamantane-1-carboxylic acid1-(4-Methoxyphenyl)ethanol85[13]
Cyclohexanecarboxylic acidCyclohexanol78[13]
4-Phenylbutanoic acid1-Phenylethanol72[13]

Experimental Protocol: General Procedure for Photoredox/Nickel-Catalyzed Decarboxylative Coupling

In a nitrogen-filled glovebox, an oven-dried vial is charged with the carboxylic acid (0.3 mmol), an iridium photocatalyst (1 mol%), NiBr₂·DME (10 mol%), a ligand (15 mol%), and Cs₂CO₃ (0.45 mmol). A separate vial is charged with the alcohol (0.42 mmol), K₂CO₃ (1.3 equiv), and a tertiary amine (1.5 mmol) in dioxane. To the first vial, DMA (3 mL) is added, and to the second, pyridine (1.4 equiv) and Boc₂O (1.3 equiv) are added. The contents of the second vial are transferred to the first. The reaction vial is sealed and irradiated with blue LEDs for a specified time. After the reaction, the mixture is worked up by extraction and purified by chromatography.[13]

Synergistic photoredox and nickel catalysis can also effect the direct decarboxylative arylation of α-oxo acids to furnish aryl ketones.[14] This method provides rapid access to a variety of ketone structures from simple precursors.

Quantitative Data: Decarboxylative Arylation of α-Oxo Acids

α-Oxo AcidAryl HalideYield (%)Reference
Phenylglyoxylic acid4-Bromoanisole92[14]
Cyclopropylglyoxylic acid4-Bromobenzonitrile88[14]
Pyruvic acid4-Bromoanisole57[14]

Conclusion

The synthesis of ketones is a well-developed field with a diverse array of reliable methods. While the Weinreb amide remains a highly dependable choice, the alternatives presented here offer compelling advantages for specific applications. The reaction of organometallics with nitriles and the use of organocuprates with acyl chlorides are classic, robust methods. More contemporary approaches, such as the use of N-acylazetidines and various decarboxylative coupling strategies, provide access to ketones under mild conditions with excellent functional group tolerance, often from readily available starting materials. A thorough consideration of the substrate, desired functionality, and available reagents will guide the synthetic chemist in selecting the optimal path to the target ketone.

References

Safety Operating Guide

Proper Disposal of N-methoxy-N,4-dimethylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of N-methoxy-N,4-dimethylbenzamide (CAS No. 122334-36-5), a compound commonly used in research and development. Adherence to these procedural steps is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The primary disposal method for this compound and its associated waste is through a licensed professional waste disposal service.

Immediate Safety Protocols & Hazard Identification

This compound is classified as a skin and eye irritant.[1][2] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and contact with the chemical.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[2]
Protective Clothing Standard laboratory coat.Protects skin and clothing from contamination.[2]
Ventilation Handle in a well-ventilated area or a chemical fume hood.Minimizes the potential for inhalation of any vapors or mists.
Hygiene Wash hands thoroughly after handling.[2][3]Prevents accidental ingestion and secondary contamination.

Step-by-Step Disposal and Waste Management Protocol

Disposal of this compound must be managed as a hazardous chemical waste stream. At no point should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal.

  • Designate a specific waste container exclusively for this compound and materials contaminated with it.

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1]

  • Keep aqueous and non-aqueous waste streams separate unless the experiment dictates otherwise.

Step 2: Container Selection and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Integrity: Use a chemically compatible container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[2]

  • Labeling: The moment waste is first added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • The accumulation start date (the date the first waste is added).

    • A clear description of the contents (e.g., "Solid this compound," "Aqueous solution containing this compound," or "Contaminated labware").

    • An indication of the hazards (e.g., "Irritant").

Step 3: Accumulation and Storage

Waste containers must be stored safely pending pickup by a disposal service.

  • Storage Location: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to keep the waste container within a secondary container (such as a larger tub or bin) to contain any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[2]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed bag or container and disposed of as hazardous waste.

  • Labware: Contaminated glassware or plasticware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough decontamination, the labware can be washed for reuse or disposed of according to institutional guidelines.

  • Spill Cleanup Materials: Absorbent materials (e.g., vermiculite, sand) used to clean up spills of this compound must be collected, placed in a sealed container, and labeled as hazardous waste for disposal.[3]

Step 5: Arranging for Final Disposal
  • Contact Professionals: Disposal must be handled by a licensed and certified chemical waste disposal company.[2][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to treat or neutralize the chemical waste yourself unless it is a documented and approved institutional procedure.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess and Equip: Before attempting cleanup, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading.[3] Do not allow the material to enter drains.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as hazardous waste with a description of the contents.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G A Waste Generation (this compound or contaminated material) B Is the waste container correctly labeled and designated? A->B C Select compatible container. Apply 'Hazardous Waste' label with full chemical name and start date. B->C No D Segregate Waste Stream (Keep away from oxidizers) B->D  Yes C->D E Place waste in the labeled container D->E F Store container in a secure, designated satellite accumulation area with secondary containment. E->F G Is the container full or ready for disposal? F->G H Keep container sealed except when adding waste G->H No I Contact EHS or approved waste disposal vendor for pickup. G->I  Yes H->E Add more waste J Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-methoxy-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-methoxy-N,4-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][3][4]Protects against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[1][3]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust or aerosols are generated.[3]Protects against the inhalation of harmful dust or vapors.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger-scale operations, additional protective clothing may be necessary.[3]Provides overall protection from contamination.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Before beginning work, inspect all PPE for integrity.[5]

  • Keep the container of this compound tightly closed when not in use.[1][3]

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • When transferring the chemical, do so carefully to minimize the creation of airborne dust or aerosols.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly sealed to prevent contamination and moisture absorption.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency First Aid Procedures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All chemical waste, including this compound and any contaminated materials (e.g., gloves, absorbent pads), must be disposed of in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect all waste in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and kept securely closed.[3]

  • Disposal: Entrust the disposal to a licensed waste disposal company.[1] Do not dispose of this chemical down the drain or in general waste streams.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency handle_weigh Weigh/Transfer Chemical prep_emergency->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.